molecular formula C9H4ClF2N B1630000 4-Chloro-6,7-difluoroquinoline CAS No. 863785-94-8

4-Chloro-6,7-difluoroquinoline

Cat. No.: B1630000
CAS No.: 863785-94-8
M. Wt: 199.58 g/mol
InChI Key: PQLSHJNDRZAUOG-UHFFFAOYSA-N
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Description

4-Chloro-6,7-difluoroquinoline is a high-purity, fluorinated heterocyclic building block designed for advanced research and development applications. This multi-halogenated quinoline derivative is particularly valued in medicinal chemistry for the construction of novel drug candidates. Its molecular structure, featuring reactive chlorine and fluorine atoms at the 4, 6, and 7 positions, makes it a key intermediate in nucleophilic aromatic substitution reactions. Researchers utilize this compound as a core scaffold in the synthesis of targeted molecular libraries, especially in the search for new therapeutic agents. The specific placement of fluorine atoms is known to influence the physicochemical properties, metabolic stability, and bioavailability of resulting molecules, aligning with modern drug design strategies. As a sophisticated research chemical, it is employed in the development of compounds for various biological targets. Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLSHJNDRZAUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631073
Record name 4-Chloro-6,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863785-94-8
Record name 4-Chloro-6,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-6,7-difluoroquinoline chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and reactivity of 4-Chloro-6,7-difluoroquinoline , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Physicochemical Properties

This compound is a halogenated quinoline scaffold.[1][2][3][4] Unlike its ubiquitous derivative ethyl this compound-3-carboxylate (used in fluoroquinolone antibiotic synthesis), this decarboxylated core serves as a specialized intermediate for kinase inhibitors (e.g., EGFR, VEGFR targets) and antimalarial 4-aminoquinoline analogs .

Core Data Table
PropertyData
IUPAC Name This compound
CAS Registry Number 863785-94-8
Molecular Formula C

H

ClF

N
Molecular Weight 199.58 g/mol
Exact Mass 198.999 g/mol
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, DMSO, Chloroform; poorly soluble in water
SMILES FC1=C(F)C=C2N=CC(Cl)=CC2=C1
Structural Analysis
  • Quinoline Ring: The planar bicyclic aromatic system provides a rigid scaffold for binding to ATP-binding pockets in kinases.

  • C4-Chlorine: A highly reactive "leaving group" activated by the electron-deficient pyridine ring. It is the primary site for Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • C6, C7-Fluorines:

    • C6-F: Enhances lipophilicity and metabolic stability (blocks oxidation).

    • C7-F: A secondary electrophilic site. While less reactive than C4-Cl, it can undergo S

      
      Ar under forcing conditions, allowing for bifunctionalization.
      

Synthetic Pathways (Protocol Design)

The synthesis of the decarboxylated core requires a modification of the standard Gould-Jacobs reaction . The key deviation is the decarboxylation step prior to chlorination, removing the C3-ester typically found in antibiotic precursors.

Reaction Scheme (Graphviz)

Synthesis Start 3,4-Difluoroaniline (Starting Material) Step1 Condensation (EMME, 110°C) Start->Step1 Inter1 Enamino Ester Step1->Inter1 Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 Inter2 4-Hydroxy-3-ester Step2->Inter2 Step3 Hydrolysis & Decarboxylation (H2SO4/AcOH, Reflux) Inter2->Step3 Inter3 6,7-Difluoro-4-quinolone Step3->Inter3 Step4 Chlorination (POCl3, Reflux) Inter3->Step4 Product This compound (Target) Step4->Product

Figure 1: Step-wise synthesis from aniline precursor to the decarboxylated chlorinated core.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of toxic gases (HCl) and corrosive reagents.

Step 1: Formation of the Enamino Ester
  • Reagents: Mix 3,4-difluoroaniline (1.0 eq) with Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Conditions: Heat neat (solvent-free) at 110–120°C for 2–3 hours.

  • Observation: Ethanol byproduct is distilled off. The mixture solidifies upon cooling.

Step 2: Thermal Cyclization (Gould-Jacobs)
  • Solvent: Diphenyl ether (Dowtherm A).

  • Procedure: Add the enamino ester to boiling Dowtherm A (~250°C) rapidly.

  • Duration: 30–60 minutes.

  • Workup: Cool to room temperature. Dilute with hexane/ether to precipitate the Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate. Filter and wash.[5][6]

Step 3: Saponification & Decarboxylation (Critical Step)

To obtain the C3-unsubstituted core:

  • Hydrolysis: Reflux the ester in 10% NaOH to yield the carboxylic acid.

  • Decarboxylation: Reflux the carboxylic acid in Quinoline (solvent) with a catalytic amount of copper powder at 200–220°C.

    • Alternative: Reflux in concentrated H

      
      SO
      
      
      
      /Acetic acid if the substrate is sensitive to high-temp basic conditions.
  • Result: Evolution of CO

    
     yields 6,7-Difluoro-4-hydroxyquinoline  (also known as the 4-quinolone tautomer).
    
Step 4: Chlorination
  • Reagent: Phosphorus Oxychloride (POCl

    
    ) (Excess, acting as solvent).
    
  • Catalyst: DMF (Cat. amount) to form the Vilsmeier-Haack reagent in situ.

  • Procedure: Reflux the 4-quinolone in POCl

    
     for 2–4 hours.
    
  • Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia water (Exothermic!).

  • Isolation: Extract with Dichloromethane (DCM), dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallization from hexane/ethyl acetate or column chromatography.

Reactivity & Applications (S Ar Mechanism)

The chemical utility of this compound lies in its regioselective reactivity . The molecule possesses three electrophilic sites, but the C4-position is kinetically superior for nucleophilic attack.

Regioselectivity Hierarchy
  • C4-Cl (Primary Site): Most reactive due to the activation by the ring nitrogen (para-like position). Displaced by amines, thiols, and alkoxides under mild conditions (80°C).

  • C7-F (Secondary Site): Activated by the inductive effect of the N-heterocycle and the ortho-fluorine. Displaced by secondary amines (e.g., piperazine) under forcing conditions (>120°C, DMSO).

  • C6-F (Inert): Generally stable; remains to provide metabolic blocking.

Reactivity Diagram (Graphviz)

Reactivity Center This compound Rxn1 Reaction A: Mild Amine (R-NH2) Solvent: EtOH, 80°C Center->Rxn1 Fast (SnAr at C4) Rxn2 Reaction B: Diamine (Piperazine) Solvent: DMSO, 140°C Center->Rxn2 Slow/Competing (SnAr at C7) Prod1 4-Amino-6,7-difluoroquinoline (Kinase Inhibitor Core) Rxn1->Prod1 Prod2 4-Chloro-7-piperazinyl-6-fluoroquinoline (Rare: C7 Displacement) Rxn2->Prod2

Figure 2: Competitive nucleophilic substitution pathways. C4 substitution is dominant.

Application in Drug Discovery
  • Kinase Inhibitors: The displacement of C4-Cl with substituted anilines yields 4-anilinoquinolines, a scaffold found in EGFR inhibitors (e.g., analogs of Gefitinib/Erlotinib).

  • Antimalarials: Reaction with 4-amino-1-diethylaminopentane yields analogs of Chloroquine, where the 6,7-difluoro substitution alters the pKa and accumulation in the parasite digestive vacuole.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1511944, Ethyl this compound-3-carboxylate. Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • ChemSrc (2025). 4-Chloro-6,7-difluoroquinazoline and Quinoline Analogs Database. Retrieved from [Link]

  • Organic Syntheses.4,7-Dichloroquinoline. Org. Synth. 1947, 27, 48. DOI: 10.15227/orgsyn.027.0048.

Sources

In-Depth Technical Guide: 6,7-Difluoro-4-chloroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,7-difluoro-4-chloroquinoline moiety is a critical pharmacophore in the synthesis of third- and fourth-generation fluoroquinolone antibiotics. While the "free" quinoline (lacking the C3-carboxyl group) is chemically distinct, the term is frequently used in drug development to refer to its functionalized precursor: Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate .

This guide addresses the nomenclature, synthesis, and reactivity of this scaffold, specifically focusing on its role as the electrophilic "warhead" for attaching piperazinyl or pyrrolidinyl side chains in the synthesis of drugs such as Lomefloxacin and Sparfloxacin derivatives.

Nomenclature and Identification

Precise identification is paramount in regulatory filing and sourcing. The this compound scaffold is most commonly encountered commercially as its ethyl ester derivative.

Core Identification Data
ParameterPrimary Commercial Entity"Free" Heterocycle (Reference Only)
IUPAC Name Ethyl this compound-3-carboxylate This compound
Common Synonyms 4-Chloro-6,7-difluoro-3-quinolinecarboxylic acid ethyl ester; 6,7-Difluoro-4-chloro-3-ethoxycarbonylquinoline6,7-Difluoro-4-chloroquinoline
CAS Number 318685-01-7 Not widely indexed; often synthesized in situ
Molecular Formula C₁₂H₈ClF₂NO₂C₉H₄ClF₂N
Molecular Weight 271.65 g/mol 199.58 g/mol
Appearance Off-white to pale yellow crystalline solidPale yellow solid
Melting Point 132–136 °CVaries by purity/method

Critical Note: In medicinal chemistry databases, the "this compound" query often redirects to the 3-carboxylate ester (CAS 318685-01-7) or the 4-hydroxy precursor (CAS 1022091-46-8 family), as the C3-carboxyl group is essential for DNA gyrase binding activity in the final drug product.

Structural Analysis & Electronic Properties

The reactivity of this scaffold is defined by the interplay between the halogen substituents and the nitrogen heterocycle.

  • C4-Chlorine (Leaving Group): The chlorine at position 4 is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atom (via the imine-like bond) and the electron-withdrawing ester group at C3 (if present) create a significant partial positive charge at C4.

  • C6/C7-Fluorines:

    • C6-F: Increases lipophilicity and cell penetration; generally stable during SNAr at C4.

    • C7-F: Provides a secondary site for SNAr. In many fluoroquinolone syntheses, the C7-fluorine is displaced by a secondary amine (e.g., piperazine) after or concurrently with manipulations at C4, depending on the specific protecting groups used. However, the C4-Cl is typically the primary electrophile due to the leaving group ability of chloride vs. fluoride.

Synthesis Protocol (Gould-Jacobs Reaction)

The industrial standard for generating this scaffold is the Gould-Jacobs reaction . This self-validating protocol ensures high regioselectivity.

Reaction Pathway Diagram

GouldJacobs Aniline 3,4-Difluoroaniline (Starting Material) Enamine Anilinomethylene malonate (Intermediate) Aniline->Enamine Condensation (110-140°C) EMME Ethoxymethylene malonate (EMME) EMME->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization - EtOH Quinolone 6,7-Difluoro-4-hydroxy- quinoline-3-carboxylate Cyclization->Quinolone Chlorination Chlorination (POCl3) Quinolone->Chlorination Final Ethyl 4-chloro-6,7- difluoroquinoline-3-carboxylate Chlorination->Final S_NAr (OH -> Cl)

Figure 1: Step-wise synthesis of the this compound scaffold via the Gould-Jacobs pathway.

Detailed Methodology

Step 1: Condensation

  • Charge a reactor with 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat to 110–140°C for 2–4 hours.

  • Validation: Monitor the evolution of ethanol vapor. Reaction is complete when ethanol distillation ceases.

Step 2: Cyclization (The Critical Step)

  • Add the resulting enamine intermediate dropwise into boiling Dowtherm A (diphenylether/biphenyl mixture) at 250–260°C .

  • Why: High temperature is required to overcome the activation energy for the intramolecular acylation.

  • Cool to room temperature. The product, ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate , will precipitate.

  • Filter and wash with hexane to remove Dowtherm A.

Step 3: Chlorination

  • Suspend the 4-hydroxy intermediate in Phosphorus Oxychloride (POCl₃) (excess, solvent/reagent).

  • Optional: Add catalytic DMF to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reflux (approx. 105°C) for 3–5 hours.

  • Workup (Safety Critical): Quench the reaction mixture slowly onto crushed ice/ammonia water. Maintain pH > 7 to prevent hydrolysis of the ester.

  • Extract with Dichloromethane (DCM) and crystallize.

Reactivity Profile: Nucleophilic Substitution

The utility of Ethyl this compound-3-carboxylate lies in its regioselective reactivity.[1]

Regioselectivity Hierarchy

When reacting with nucleophiles (e.g., N-methylpiperazine):

  • Position 4 (Cl): Most reactive due to the leaving group ability of Chloride (Cl⁻) and the activation by the protonated quinoline nitrogen during catalysis.

  • Position 7 (F): Reactive towards SNAr, especially after the C4 position has been substituted or if the reaction conditions (solvent/temperature) favor it.

  • Position 6 (F): Least reactive; typically retained in the final drug structure (e.g., Lomefloxacin).

Experimental Workflow: C4-Substitution

Reactivity Substrate Ethyl 4-chloro-6,7-difluoro- quinoline-3-carboxylate Condition Conditions: Base (TEA/K2CO3), ACN/DMF, 60-80°C Substrate->Condition Nucleophile Nucleophile (Nu-H) (e.g., Piperazine) Nucleophile->Condition Product C4-Substituted Product Condition->Product S_NAr Mechanism

Figure 2: General workflow for nucleophilic substitution at the C4 position.

Protocol:

  • Dissolve the chloro-quinoline in dry Acetonitrile (ACN) or DMF .

  • Add Triethylamine (TEA) or K₂CO₃ (1.2 eq) as an acid scavenger.

  • Add the amine nucleophile (1.1 eq).

  • Heat to 60–80°C . Monitor by HPLC.

  • Observation: The reaction is usually rapid (1–3 hours). Prolonged heating may lead to substitution at the C7-fluorine.

Safety & Handling (MSDS Highlights)

  • Corrosivity: The 4-chloro derivative can hydrolyze to release HCl upon contact with moisture. Handle in a fume hood.

  • Skin/Eye Irritant: Causes severe eye irritation (H319) and skin irritation (H315).

  • Sensitizer: Fluoro-intermediates can be potent skin sensitizers.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

References

  • Krogstad, D. J., et al. (1997). Synthesis and Antimalarial Activities of 4-Aminoquinolines. Journal of Heterocyclic Chemistry, 34(1), 315. Link

  • AiFChem. (2025). Ethyl this compound-3-carboxylate Product Data. Link

  • PubChem. (2025).[2] Compound Summary: Ethyl this compound-3-carboxylate (CID 1511944).[3] National Library of Medicine. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890. Link

  • Beilstein Journals. (2012). Cyclopropanation–ring expansion of 3-chloroindoles... synthesis of 4-quinolone-3-carboxylic acid. Link

Sources

A Comparative Technical Guide: 4-Chloro-6,7-difluoroquinoline and 4,7-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Subtle modifications to this heterocyclic system can profoundly influence molecular properties and biological activity. This guide provides an in-depth comparative analysis of two critical quinoline-based intermediates: 4-Chloro-6,7-difluoroquinoline and 4,7-dichloroquinoline. We will dissect their structural nuances, explore the resulting differences in physicochemical properties and reactivity, and contextualize their divergent yet significant applications in modern drug development, from classic antimalarials to targeted oncology therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causal relationships between structure and function for these key building blocks.

Introduction: The Quinoline Core and the Impact of Halogenation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmaceutical sciences. Its rigid, planar structure and the presence of a basic nitrogen atom provide an ideal framework for designing molecules that can interact with a wide array of biological targets. Halogenation of the quinoline core is a primary strategy for modulating electronic properties, lipophilicity, metabolic stability, and receptor binding affinity.

This guide focuses on two key halogenated quinolines:

  • 4,7-dichloroquinoline: A foundational intermediate, famously used in the synthesis of aminoquinoline antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] Its history is deeply intertwined with the global fight against malaria.[1]

  • This compound: A more modern building block, often associated with the synthesis of kinase inhibitors for targeted cancer therapy. The strategic placement of fluorine atoms dramatically alters the molecule's electronic profile and reactivity.

Understanding the distinct characteristics imparted by chlorine versus fluorine at different positions is paramount for rational drug design. This guide will illuminate these differences through a detailed structural, chemical, and application-focused comparison.

Structural and Physicochemical Analysis

The identity and position of halogen substituents are the primary drivers of the divergent properties of these two molecules. While both possess a reactive chlorine atom at the 4-position, the substitution on the benzo-fused ring (dichloro vs. difluoro) creates two electronically distinct scaffolds.

G cluster_0 4,7-dichloroquinoline cluster_1 This compound struct1 struct2 G cluster_0 Reactivity at C4 Position cluster_1 Influence of Substituents Start 4-Chloroquinoline Scaffold Intermediate Meisenheimer Complex (Rate-Determining Step) Start->Intermediate + Nucleophile Nuc Nucleophile (e.g., R-NH₂) Nuc->Intermediate Product 4-Substituted Quinoline Intermediate->Product - Cl⁻ DCQ 4,7-dichloroquinoline (Moderately Activated) DCQ->Start is a DFQ This compound (Strongly Activated) DFQ->Start is a EWG Strong Electron-Withdrawing Groups (6,7-Difluoro) DFQ->EWG Possesses EWG->DFQ Stabilizes Meisenheimer Complex (Accelerates Reaction)

Caption: Logical workflow of SₙAr reactivity at the C4 position.

  • 4,7-dichloroquinoline: The quinoline nitrogen and the C7-chloro group both withdraw electron density, making the C4 position sufficiently electrophilic to react with amines and other nucleophiles, though often requiring elevated temperatures (e.g., >100 °C). [3][4]

  • This compound: The intense, combined inductive effect of the C6 and C7 fluorine atoms makes the quinoline ring system significantly more electron-deficient. This has two consequences:

    • It dramatically increases the electrophilicity of the C4 carbon.

    • It stabilizes the negative charge of the Meisenheimer intermediate through induction.

    Causality: This enhanced stability of the rate-determining intermediate means that SₙAr reactions on this compound proceed much more readily, often under milder conditions and with a broader range of nucleophiles compared to its dichloro counterpart.

Synthetic Pathways

Both compounds are typically synthesized via multi-step sequences starting from substituted anilines. The core logic involves constructing the quinoline ring system first, followed by chlorination to install the reactive C4-chloro group.

A common route for 4,7-dichloroquinoline begins with 3-chloroaniline, which is condensed with an oxaloacetic acid ester, cyclized, hydrolyzed, and decarboxylated to form 7-chloro-4-hydroxyquinoline. [1][3]The final, critical step is the chlorination of the hydroxyl group using a reagent like phosphorus oxychloride (POCl₃). [5][6] The synthesis of This compound often starts from 3,4-difluoroaniline. A similar strategy of condensation, cyclization, and decarboxylation yields the 4-hydroxy-6,7-difluoroquinoline intermediate, which is then chlorinated, typically with POCl₃ or thionyl chloride (SOCl₂), to yield the final product.

Applications in Drug Development: Two Scaffolds, Two Eras

The structural and reactivity differences directly translate into distinct applications in medicinal chemistry.

4,7-dichloroquinoline: The Antimalarial Backbone

4,7-dichloroquinoline is the quintessential precursor for the 4-aminoquinoline class of antimalarial drugs. [2]Its most notable derivatives are:

  • Chloroquine: Synthesized by reacting 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine. [3]For decades, it was a first-line treatment for malaria.

  • Hydroxychloroquine: An analogue of chloroquine with slightly different pharmacokinetic properties, also used for autoimmune diseases like lupus erythematosus and rheumatoid arthritis. [5] The 7-chloro group is considered crucial for the antimalarial activity of these compounds. The SₙAr reaction at the C4 position is the pivotal synthetic step in their manufacture. [7]

This compound: A Key to Modern Kinase Inhibitors

The highly reactive and electronically tuned nature of this compound makes it a valuable intermediate for complex, modern therapeutics, particularly small-molecule kinase inhibitors used in oncology. Many of these drugs target the ATP-binding site of kinases, and the quinoline core serves as a "hinge-binder."

Notable examples include:

  • Lapatinib (Tykerb®): An EGFR and HER2 tyrosine kinase inhibitor. The synthesis involves the SₙAr reaction of this compound with a substituted aniline derivative.

  • Afatinib (Gilotrif®): Another potent irreversible kinase inhibitor where the difluoroquinoline core is a key structural element.

Field Insight: The choice of the 6,7-difluoro substitution is not arbitrary. Fluorine atoms can form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in the kinase active site, potentially enhancing binding affinity and selectivity. Furthermore, C-F bonds are exceptionally stable, which can block sites of metabolism and improve the pharmacokinetic profile of the drug.

Experimental Protocols: A Comparative SₙAr Reaction

To provide a practical illustration of the reactivity difference, the following section outlines a representative protocol for the reaction of each scaffold with a generic primary amine (R-NH₂).

Protocol 1: Synthesis of a 4-amino-7-chloroquinoline derivative

Objective: To demonstrate a typical SₙAr reaction with 4,7-dichloroquinoline.

Materials:

  • 4,7-dichloroquinoline (1.0 eq)

  • Primary Amine (e.g., 4-aminophenol) (1.2 eq)

  • Solvent: Ethanol or N-Methyl-2-pyrrolidone (NMP)

  • Base (optional, e.g., K₂CO₃) (1.5 eq)

Procedure:

  • To a round-bottom flask, add 4,7-dichloroquinoline and the chosen solvent.

  • Add the primary amine and the base (if used).

  • Heat the reaction mixture to reflux (typically 120-160 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require 6-24 hours for completion. [8]5. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Self-Validation: The progress is monitored by the disappearance of the 4,7-dichloroquinoline spot on TLC. The identity of the product is confirmed by ¹H NMR and Mass Spectrometry, which will show the incorporation of the amine nucleophile and the loss of one chlorine atom.

Protocol 2: Synthesis of a 4-amino-6,7-difluoroquinoline derivative

Objective: To demonstrate the enhanced reactivity of this compound in an SₙAr reaction.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., 4-aminophenol) (1.1 eq)

  • Solvent: Isopropanol or Acetonitrile

  • Base (optional, e.g., Diisopropylethylamine - DIPEA) (1.2 eq)

Procedure:

  • To a round-bottom flask, add this compound and the chosen solvent.

  • Add the primary amine and the base.

  • Heat the reaction mixture to a moderate temperature (typically 60-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress using TLC. The reaction is often complete within 2-8 hours.

  • Upon completion, cool the mixture to room temperature.

  • The product may crystallize directly upon cooling. If not, concentrate the solvent under reduced pressure.

  • Triturate the residue with a non-polar solvent like hexane or ether to induce precipitation.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain the purified product.

Trustworthiness Insight: The milder conditions (lower temperature, shorter reaction time) required for Protocol 2 are a direct and verifiable consequence of the electronic activation provided by the difluoro substituents. This efficiency is a key advantage in multi-step syntheses, often leading to higher overall yields and fewer side products.

Conclusion

While this compound and 4,7-dichloroquinoline share a common quinoline core and a reactive C4-chloro group, they are far from interchangeable. The substitution on the benzenoid ring—two chlorines versus two fluorines—fundamentally alters the electronic landscape of the molecule.

  • 4,7-dichloroquinoline is a moderately activated system that has proven its immense value as the gateway to life-saving antimalarial drugs. Its chemistry is robust and well-established.

  • This compound is a highly activated, modern building block engineered for efficiency. The powerful inductive effects of its fluorine atoms facilitate SₙAr reactions under mild conditions, making it an ideal intermediate for the synthesis of complex, highly functionalized molecules like kinase inhibitors.

The choice between these two scaffolds is therefore a strategic one, dictated by the specific synthetic goal and the desired properties of the final target molecule. Understanding the underlying electronic principles that govern their reactivity allows drug development professionals to make informed decisions, leveraging the unique strengths of each building block to accelerate the discovery of new medicines.

References

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Retrieved from [5]9. Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4765. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Saini, M., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12, 4765. Retrieved from [Link] [9]12. Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link] [6]13. El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 442-451. Retrieved from [Link] [8]14. Martínez-Vargas, A., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1639. Retrieved from [Link]

  • Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link] [10]20. PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159747A - Synthetic method of lapatinib.
  • ResearchGate. (2012). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • Reddit. (2019). Why does Fluorine have a more inductive force than Chlorine?. Retrieved from [Link] [11]24. Google Patents. (n.d.). CN112830894A - Preparation method of chloroquine phosphate. Retrieved from [7]25. ResearchGate. (2014). Practical synthesis of lapatinib. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link] [12]29. Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Retrieved from [Link]

  • Tucker, J. L. (2012). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 14(11), 3093-3099. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 4-Chloro-6,7-difluoroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Imperative of Solubility Profiling

4-Chloro-6,7-difluoroquinoline stands as a pivotal heterocyclic intermediate in modern medicinal chemistry, frequently utilized as a building block for targeted therapeutics. Its utility, however, is fundamentally governed by its physicochemical properties, chief among them being solubility. The solubility of an active pharmaceutical ingredient (API) or its intermediates dictates critical downstream parameters, including reaction kinetics, purification efficiency, formulation strategies, and ultimately, bioavailability.[1][2]

This guide addresses the notable absence of publicly available, empirical solubility data for this compound. In lieu of a simple data repository, this document provides a comprehensive framework for researchers to both predict and experimentally determine the solubility of this compound. We will dissect the molecule's structural attributes to forecast its behavior in various solvent classes and provide authoritative, step-by-step protocols for generating robust, high-quality solubility data. The methodologies described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible results essential for any research or drug development program.

Molecular Structure Analysis and Predicted Solubility Profile

To understand the solubility of this compound, we must first analyze its molecular structure and the interplay of its functional groups.

  • Quinoline Core: The bicyclic aromatic quinoline system is inherently hydrophobic and largely nonpolar. The nitrogen atom introduces a site for potential hydrogen bonding as an acceptor and imparts a weak basicity to the molecule.

  • 4-Chloro Group: The chlorine atom is electron-withdrawing and increases the lipophilicity of the molecule, generally favoring solubility in nonpolar organic solvents.

  • 6,7-Difluoro Groups: Fluorine is the most electronegative element, and its substitution on the benzene ring significantly alters the electronic properties of the molecule. Unlike the bulkier methoxy groups found in the common analog 4-chloro-6,7-dimethoxyquinoline, fluorine atoms are sterically small, comparable to hydrogen.[3] This substitution pattern is expected to decrease the molecule's ability to act as a hydrogen bond donor and may reduce its polarity compared to the dimethoxy analog, potentially lowering its solubility in polar protic solvents like alcohols.

Principle of "Like Dissolves Like": Based on this structure, the principle of "like dissolves like" predicts that this compound will exhibit poor solubility in highly polar solvents, particularly water, and progressively higher solubility in organic solvents of intermediate to low polarity.[1]

Expected Solubility Trend (Qualitative): Water < Alcohols (Methanol, Ethanol) < Acetonitrile < Esters (Ethyl Acetate) < Ethers (THF, Dioxane) < Chlorinated Solvents (Dichloromethane, Chloroform)

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolving a crystalline solid in a solvent is a thermodynamic equilibrium. The final solubility is determined by the balance between two primary energy components:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (requires energy).

  • Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules. This is an exothermic process (releases energy).

The overall process can be visualized through a thermodynamic cycle. For dissolution to be favorable, the energy released during solvation must be sufficient to overcome the crystal lattice energy. The solubility of molecular crystals is often positive, meaning the process requires an input of energy, which is why heating often increases solubility.

Gold-Standard Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

The Isothermal Shake-Flask method is the universally recognized gold standard for determining the equilibrium (thermodynamic) solubility of a compound. It ensures that the solution has reached a true saturation point, providing a definitive solubility value under specific conditions.

Causality Behind Experimental Choices
  • Excess Solid: Adding an excess of the compound is critical to ensure that the solution becomes saturated and that a solid phase remains in equilibrium with the liquid phase.

  • Prolonged Agitation: Continuous agitation for an extended period (typically 24-72 hours) is necessary to overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium.

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath is essential for reproducible and accurate measurements.

  • Phase Separation: Filtration or centrifugation is required to separate the saturated solution (supernatant) from the undissolved solid before analysis. This step must be performed carefully to avoid temperature changes or solvent evaporation.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of crystalline this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. Ensure that the amount is sufficient to be visible as a solid suspension after the solvent is added.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the vials for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended.

  • Equilibrium Check: At 24 hours, take a sample from one set of vials. At 48 hours, take another sample. If the measured concentrations are consistent, equilibrium has been reached. If the concentration increases, continue agitation.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm PTFE filter. This removes any remaining solid particulates.

  • Dilution: Immediately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method. This prevents the compound from precipitating out of the saturated solution.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV protocol described in Section 5.0.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add 1.0 mL of organic solvent A->B C Seal vials and place in shaker at constant T (25°C) B->C D Agitate for 24-72 hours to reach equilibrium C->D E Syringe filter supernatant (0.22 µm PTFE) D->E F Dilute sample into calibrated range E->F G Quantify concentration via HPLC-UV F->G

Caption: Workflow for the Isothermal Shake-Flask Method.

Protocol for Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and widely accessible method for accurately determining the concentration of a dissolved compound.

Causality Behind Experimental Choices
  • Calibration Curve: A multi-point calibration curve using standards of known concentration is essential for accurate quantification. It validates the linear response of the detector to the analyte.

  • Reversed-Phase Column (C18): A C18 column is a good starting point for a nonpolar to moderately polar compound like this compound, as it separates based on hydrophobicity.

  • Isocratic Elution: For a simple quantification method, an isocratic mobile phase (constant composition) is often sufficient and provides stable baselines and reproducible retention times.

  • UV Wavelength Selection: The wavelength for detection should be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity.

Step-by-Step Quantification Protocol
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10.0 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. A typical range might be 1, 5, 10, 25, and 50 µg/mL.

  • HPLC Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a sharp peak with a reasonable retention time (e.g., 3-7 minutes).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detector: Determine the λmax of the compound by scanning a standard solution (e.g., from 200-400 nm) and set the detector to this wavelength.

  • Analysis:

    • Inject the calibration standards in order of increasing concentration.

    • Plot the peak area response versus the known concentration for each standard.

    • Perform a linear regression on the data points. The resulting calibration curve should have a correlation coefficient (r²) of >0.995 to be considered valid.

    • Inject the diluted samples from the shake-flask experiment.

  • Calculation: Use the peak area of the unknown sample and the equation of the line from the calibration curve (y = mx + c) to calculate its concentration. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

Analytical Workflow Diagram

G cluster_prep Calibration Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Prepare 1 mg/mL Stock Solution B Create 5-point Serial Dilution Set A->B C Inject Standards (Low to High Conc.) B->C D Generate Calibration Curve (Peak Area vs. Conc.) C->D F Determine Conc. from Curve (y = mx + c) D->F E Inject Filtered & Diluted Unknown Samples E->F G Apply Dilution Factor to get Final Solubility F->G

Caption: Workflow for HPLC-UV Quantification.

Data Presentation and Interpretation

All experimentally determined solubility data should be summarized in a clear and structured format to allow for easy comparison and analysis. The following table provides a template for presenting the results.

Solvent Solvent Class Polarity Index Solubility (mg/mL) Solubility (mol/L)
DichloromethaneChlorinated3.1TBDTBD
Tetrahydrofuran (THF)Ether4.0TBDTBD
Ethyl AcetateEster4.4TBDTBD
AcetoneKetone5.1TBDTBD
AcetonitrileNitrile5.8TBDTBD
EthanolProtic Alcohol4.3TBDTBD
MethanolProtic Alcohol5.1TBDTBD
WaterAqueous10.2TBDTBD
(TBD = To Be Determined Experimentally)

Conclusion

While direct experimental solubility data for this compound is not currently available in the surveyed literature, its critical role in pharmaceutical research necessitates a thorough understanding of this property. By combining theoretical predictions based on molecular structure with the robust, gold-standard experimental protocols detailed in this guide, researchers can confidently and accurately generate the essential solubility data required for their work. The Isothermal Shake-Flask method coupled with HPLC-UV quantification provides a self-validating and trustworthy framework to guide reaction optimization, purification, and formulation development, thereby accelerating the journey from chemical intermediate to potential therapeutic agent.

References

  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 10(4), 1455–1476. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. Retrieved from [Link]

  • Yang, H., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Chemical Information and Modeling, 61(1), 105-112. Retrieved from [Link]

  • ResearchGate. (2014). Selective Direct Fluorination of Quinoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5485. Retrieved from [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. Retrieved from [Link]

  • ACS Publications. (2020). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. Molecular Pharmaceutics, 17(6), 1828–1849. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. College of Pharmacy, University of Arizona.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

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Technical Guide: Safe Handling & Hazard Management of 4-Chloro-6,7-difluoroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper for research and development professionals. It synthesizes standard safety data with practical, field-proven handling strategies for 4-Chloro-6,7-difluoroquinoline and its common derivative, Ethyl this compound-3-carboxylate .

Part 1: Chemical Identity & Strategic Context

The "Why" Behind the Molecule

In the landscape of kinase inhibitor development, This compound derivatives are not merely "building blocks"; they are activated electrophiles . The chlorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (


), making this scaffold a critical intermediate for installing amine-based pharmacophores (common in antimalarials and tyrosine kinase inhibitors).

However, this same reactivity dictates its hazard profile. The electron-withdrawing fluorine atoms at C6 and C7 destabilize the ring system, enhancing the electrophilicity at C4 and, consequently, its potential for skin corrosion and non-specific protein binding.

Compound Identification

Most commercially available forms of this scaffold exist as the ethyl ester derivative, which stabilizes the molecule for storage while retaining the reactive C4-chlorine.

FeaturePrimary Commercial FormCore Scaffold
Chemical Name Ethyl this compound-3-carboxylate This compound
CAS Number 318685-01-7 Custom Synthesis / Not Widely Listed
Molecular Formula


Molecular Weight 271.65 g/mol 199.58 g/mol
Physical State Off-white to pale yellow solidSolid
Solubility DMSO, DCM, Ethyl AcetateDMSO, DCM

Part 2: Hazard Identification & Mechanism of Toxicity

GHS Classification (29 CFR 1910.1200)

While standard SDSs list "Irritant," the mechanism warrants a stricter classification in practice due to the hydrolysis potential of the C4-Cl bond.

  • Signal Word: WARNING (Treat as DANGER if handling >5g due to HCl generation potential).

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

The "Hidden" Hazard: Hydrolysis & Acid Generation

Unlike simple aryl chlorides, the 4-chloroquinoline moiety resembles an acid chloride in reactivity. Upon contact with moisture (mucous membranes, humid air), it can slowly hydrolyze to release Hydrochloric Acid (HCl) and the corresponding 4-quinolone.

  • Implication: Delayed burns are possible. A "tingling" sensation on the skin is often the first sign of micro-hydrolysis.

Visualization: Reactivity & Hazard Logic

The following diagram maps the chemical reactivity to the biological hazard, illustrating why specific PPE is required.

HazardLogic Compound This compound Reaction Hydrolysis / SnAr Compound->Reaction Contact Moisture Moisture (Skin/Lungs) Moisture->Reaction HCl Release of HCl Reaction->HCl Hydrolysis Path Binding Covalent Protein Binding Reaction->Binding Electrophilic Path Effect1 Chemosis / Edema HCl->Effect1 Acute Irritation Effect2 Sensitization Risk Binding->Effect2 Long-term

Figure 1: Mechanistic pathway of toxicity. The electrophilic C4 position drives both the desired synthesis and the unwanted biological toxicity.

Part 3: Risk Management & Experimental Protocols

Engineering Controls
  • Primary: All weighing and transfers must be performed inside a Chemical Fume Hood .

  • Static Control: These powders are often electrostatic. Use an anti-static gun or ionizer during weighing to prevent "flying powder" which increases inhalation risk.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of the quinoline ring allows it to permeate compromised glove materials.

Body PartRecommended PPERationale
Hands Double Nitrile (0.11 mm min) Prevents permeation of the organic scaffold. Change immediately upon splash.
Eyes Chemical Goggles Safety glasses are insufficient due to the risk of fine dust entering the eye and hydrolyzing to HCl.
Respiratory N95 / P100 (if outside hood) Only required if weighing >100mg outside containment (not recommended).
Protocol: Safe Weighing & Transfer

Standard Operating Procedure (SOP) for Solid Handling

  • Preparation: Place a disposable balance draft shield or "weighing boat containment" inside the fume hood.

  • Neutralization Bath: Prepare a beaker of 5% Sodium Bicarbonate (

    
    )  solution nearby. This is your "quench station" for dirty spatulas.
    
  • Transfer:

    • Do not dump the solid. Use a micro-spatula.

    • Immediately after transfer, dip the contaminated spatula into the

      
       bath. This converts the reactive 4-chloro species to the inert 4-hydroxy quinolone (or simply neutralizes any generated HCl).
      
  • Decontamination: Wipe the balance area with a tissue soaked in 5%

    
    , then water, then ethanol.
    

Part 4: Emergency Response & Stability

Spill Cleanup Decision Tree

In the event of a spill, the reactivity of the chlorine atom dictates the cleanup method. Do not simply sweep it up if moisture is present.

SpillResponse Start Spill Detected State Solid or Solution? Start->State Solid Dry Powder State->Solid Solution Solution (DCM/DMSO) State->Solution ActionSolid Cover with wet paper towels (Control Dust) Solid->ActionSolid ActionSol Absorb with Vermiculite Solution->ActionSol Quench Treat with 5% NaHCO3 (Neutralize HCl) ActionSolid->Quench ActionSol->Quench Disposal Dispose as Halogenated Waste Quench->Disposal

Figure 2: Decision logic for spill remediation. Note the emphasis on neutralization.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes . Crucial: Lift the eyelids. The hydrophobic powder can get trapped under the lid and cause corneal burns over time.

  • Skin Contact: Wash with soap and water (not just water). Soap helps solubilize the lipophilic quinoline ring to remove it from the skin surface.

  • Inhalation: Move to fresh air. If wheezing occurs (sign of HCl irritation), seek medical attention.

Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture will degrade the compound to the 4-hydroxy derivative (inactive impurity).

  • Incompatibilities: Strong oxidizers, Strong bases (will trigger rapid hydrolysis/substitution).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1511944, Ethyl this compound-3-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

The Sourcing Enigma of 4-Chloro-6,7-difluoroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers, scientists, and professionals in drug development, the procurement of specific chemical building blocks is a critical yet often challenging step. This guide addresses the sourcing landscape of 4-Chloro-6,7-difluoroquinoline, a heterocyclic compound of significant interest in medicinal chemistry. Our investigation reveals that this particular quinoline derivative is not a readily available, off-the-shelf product from major chemical suppliers. Consequently, this document provides a comprehensive technical overview of its probable synthesis, strategies for procurement through custom synthesis, and the necessary quality control measures to ensure the integrity of the final product.

The Significance of the Difluoro-Quinoline Scaffold

The quinoline core is a well-established pharmacophore present in numerous approved drugs. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The replacement of hydrogen or methoxy groups with fluorine can enhance metabolic stability, improve membrane permeability, and modulate the basicity of nearby nitrogen atoms.[1][2] Specifically, the 6,7-difluoro substitution pattern on the quinoline ring is of interest for its potential to serve as a bioisosteric replacement for the more common 6,7-dimethoxy substitution found in several kinase inhibitors.[3][4] This substitution can lead to altered binding affinities and pharmacokinetic profiles, making this compound a valuable tool for structure-activity relationship (SAR) studies in drug discovery.[5][6]

Procurement Strategy: The Path of Custom Synthesis

Given the absence of commercial listings for this compound, researchers must turn to custom synthesis. This approach offers the flexibility to obtain specific molecules tailored to research needs. The process involves contracting a specialized chemical synthesis company to prepare the compound on a fee-for-service basis.

Engaging a Custom Synthesis Partner

The selection of a reliable custom synthesis provider is paramount. Several companies specialize in the synthesis of complex heterocyclic compounds and are well-equipped to handle such projects.

Table 1: Potential Custom Synthesis Providers

Company NameSpecializationWebsite (for inquiry)
Life ChemicalsHeterocyclic and organometallic synthesis, compound libraries.[7]
Otava ChemicalsCustom synthesis of organic molecules, chemical building blocks.[8][Link]
Taros DiscoverySynthetic chemistry R&D, custom synthesis for various industries.[9][Link]
Chembricks LaboratoriesChemical development of heterocyclic compounds, API intermediates.[10][Link]
Frontier Specialty ChemicalsComplex organic molecule synthesis, including heterocyclic compounds.[11]

When approaching a potential partner, a comprehensive technical inquiry is crucial for obtaining an accurate quote and ensuring the successful delivery of the desired compound.

Diagram 1: Workflow for Engaging a Custom Synthesis Vendor

Custom Synthesis Workflow Workflow for Custom Synthesis Procurement A Researcher Defines Requirements: - Structure: this compound - Quantity (e.g., 1-5 g) - Purity (>95%) - Required Analytical Data (NMR, MS, HPLC) B Identify & Contact Potential Vendors A->B C Submit Request for Quotation (RFQ) - Include Technical Package (Proposed Synthesis) B->C D Vendor Provides Quote & Timeline C->D E Select Vendor & Issue Purchase Order D->E F Vendor Performs Synthesis & QC E->F G Vendor Delivers Compound & Analytical Data F->G H Researcher Performs Incoming QC G->H

Caption: A typical workflow for procuring a custom-synthesized chemical compound.

Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be devised based on established methodologies for analogous quinoline derivatives.[12][13] The proposed pathway involves two primary stages: the formation of the 6,7-difluoro-4-hydroxyquinoline intermediate and its subsequent chlorination.

Step 1: Synthesis of 6,7-Difluoro-4-hydroxyquinoline

This step can be achieved through a thermal cyclization reaction. The likely starting material is 3,4-difluoroaniline, which is commercially available.

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask, combine 3,4-difluoroaniline with a slight molar excess of diethyl ethoxymethylenemalonate.

  • Initial Reaction: Heat the mixture, typically on a steam bath, to facilitate the initial condensation reaction and removal of ethanol.

  • Cyclization: The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether (Dowtherm A), and heated to a high temperature (around 250°C) to induce thermal cyclization.[13]

  • Saponification and Acidification: The cyclized product, an ester, is then saponified using an aqueous base like sodium hydroxide. Subsequent acidification with a strong acid (e.g., hydrochloric acid) will precipitate the 6,7-difluoro-4-hydroxy-3-quinolinecarboxylic acid.

  • Decarboxylation: The carboxylic acid intermediate is then decarboxylated by heating in a high-boiling point solvent to yield 6,7-difluoro-4-hydroxyquinoline.

Step 2: Chlorination of 6,7-Difluoro-4-hydroxyquinoline

The conversion of the 4-hydroxy group to a chloro group is a standard transformation in quinoline chemistry.

Experimental Protocol (Proposed):

  • Reaction Setup: Suspend the dried 6,7-difluoro-4-hydroxyquinoline in a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[14][15]

  • Chlorination: Heat the mixture under reflux for several hours (typically 4-12 hours at 90-120°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC).[15]

  • Workup: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto a mixture of ice and water.

  • Purification: The crude this compound can be purified by extraction and subsequent recrystallization or column chromatography to achieve the desired purity.

Diagram 2: Proposed Synthesis of this compound

Synthesis Pathway Proposed Synthetic Route for this compound cluster_step1 Step 1: Formation of 4-Hydroxyquinoline Intermediate cluster_step2 Step 2: Chlorination A 3,4-Difluoroaniline C Thermal Cyclization (e.g., in Diphenyl Ether) B Diethyl ethoxymethylenemalonate D 6,7-Difluoro-4-hydroxyquinoline C->D E 6,7-Difluoro-4-hydroxyquinoline G This compound F Chlorinating Agent (e.g., POCl3)

Caption: A plausible two-step synthesis for this compound.

Essential Analytical and Quality Control

For a custom-synthesized compound, rigorous analytical testing is non-negotiable to confirm its identity, purity, and structural integrity. The researcher should request the following data from the synthesis provider:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. The chromatogram should show a single major peak, and the purity level (e.g., >95%) should be clearly stated.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should display the correct molecular ion peak corresponding to the chemical formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns characteristic of the difluoro-quinoline scaffold.

It is also best practice for the receiving laboratory to perform its own analytical verification of the material before use in experiments.

Conclusion

While this compound is not a stock chemical, its synthesis is achievable through established chemical principles. By engaging with a reputable custom synthesis provider and specifying a rigorous set of analytical and quality control standards, researchers can confidently procure this valuable building block for their drug discovery and development programs. This guide provides the foundational knowledge to navigate the procurement process effectively, from initial inquiry to final product verification.

References

  • Google Patents. "CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline." Accessed February 2, 2026.
  • Scribd. "Synthesis of 4,7-Dichloroquinoline." Accessed February 2, 2026. [Link]

  • Google Patents. "CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method." Accessed February 2, 2026.
  • ResearchGate. "Synthesis of 4,7‐dichloroquinoline (6) using Meldrum's acid." Accessed February 2, 2026. [Link]

  • Quora. "How might one synthesis 4-chloro quinoline?" Accessed February 2, 2026. [Link]

  • Baxendale Group - Durham University. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Accessed February 2, 2026. [Link]

  • PubMed Central. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Accessed February 2, 2026. [Link]

  • Organic Syntheses. "4,7-dichloroquinoline." Accessed February 2, 2026. [Link]

  • ResearchGate. "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline." Accessed February 2, 2026. [Link]

  • MDPI. "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate." Accessed February 2, 2026. [Link]

  • ResearchGate. "(PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate." Accessed February 2, 2026. [Link]

  • PubMed Central. "Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation." Accessed February 2, 2026. [Link]

  • PubMed Central. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Accessed February 2, 2026. [Link]

  • Otava Chemicals. "Custom Synthesis." Accessed February 2, 2026. [Link]

  • ChiroBlock. "Why Outsource Synthesis Tasks to CROs like ChiroBlock." Accessed February 2, 2026. [Link]

  • Taylor & Francis Online. "The role of fluorine in medicinal chemistry." Accessed February 2, 2026. [Link]

  • ResearchGate. "Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF." Accessed February 2, 2026. [Link]

  • ACS Publications. "Applications of Fluorine in Medicinal Chemistry." Accessed February 2, 2026. [Link]

  • ACS Measurement Science Au. "Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review." Accessed February 2, 2026. [Link]

  • ResearchGate. "Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin." Accessed February 2, 2026. [Link]

  • SlideShare. "Application of Bioisosteres in Drug Design." Accessed February 2, 2026. [Link]

  • PubMed. "The role of fluorine in medicinal chemistry." Accessed February 2, 2026. [Link]

  • Taylor & Francis Online. "Full article: The nature of outsourced preclinical research – the example of chemical synthesis." Accessed February 2, 2026. [Link]

  • Inhance Technologies. "How Is Fluorine Used in the Medical Field?" Accessed February 2, 2026. [Link]

  • Chembricks Laboratories. "Custom Synthesis." Accessed February 2, 2026. [Link]

  • Semantic Scholar. "Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin." Accessed February 2, 2026. [Link]

  • ChemRxiv. "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres." Accessed February 2, 2026. [Link]

  • Taros Discovery. "Custom Synthesis Service for your key compounds." Accessed February 2, 2026. [Link]

  • PolymerExpert. "What is custom synthesis and why you should outsource your chemical syntheses?" Accessed February 2, 2026. [Link]

  • ACS Publications. "Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection." Accessed February 2, 2026. [Link]

  • DigitalCommons@USU. "Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase." Accessed February 2, 2026. [Link]

  • Cambridge MedChem Consulting. "Bioisosteric Replacements." Accessed February 2, 2026. [Link]

  • MDPI. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Accessed February 2, 2026. [Link]

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Methodological & Application

Application Note: High-Fidelity Synthesis of 6,7-Difluoroquinoline Derivatives via Gould-Jacobs Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate , a critical pharmacophore in the manufacturing of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin).

The protocol utilizes the Gould-Jacobs reaction , a robust two-step sequence involving the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization.[1] Unlike generic textbook descriptions, this guide focuses on the specific thermodynamic and kinetic requirements of the 3,4-difluoroaniline substrate, addressing the challenges of regioselectivity and thermal management in high-boiling media (Dowtherm A).

Scientific Foundation & Mechanism

The Chemical Pathway

The synthesis proceeds via two distinct mechanistic phases:[2]

  • Addition-Elimination (Condensation): Nucleophilic attack of 3,4-difluoroaniline on diethyl ethoxymethylenemalonate (EMME) displaces ethanol, forming the anilinomethylenemalonate intermediate (Enamine).

  • Intramolecular Cyclization: A high-temperature electrocyclic ring closure (often described as an intramolecular Friedel-Crafts acylation) eliminates a second molecule of ethanol to form the quinoline core.

Why 3,4-Difluoroaniline? The fluorine atoms at positions 3 and 4 of the aniline dictate the regiochemistry. Due to the symmetry of the 3,4-substitution, cyclization occurs at the carbon ortho to the amine, leading exclusively to the 6,7-difluoro substitution pattern in the final quinoline.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical transition states.

GouldJacobsMechanism Substrate 3,4-Difluoroaniline + EMME Inter1 Tetrahedral Intermediate Substrate->Inter1 Nucleophilic Attack (100-120°C) Enamine Enamine Intermediate (Anilinomethylenemalonate) Inter1->Enamine - EtOH (Elimination) TS_Cyclic Transition State (High Temp >250°C) Enamine->TS_Cyclic Intramolecular Cyclization Product Ethyl 6,7-difluoro-4- hydroxyquinoline-3-carboxylate TS_Cyclic->Product - EtOH (Aromatization)

Figure 1: Mechanistic pathway of the Gould-Jacobs reaction for fluoroquinolone scaffolds.

Detailed Experimental Protocol

Materials & Reagents
ReagentRolePurityNotes
3,4-Difluoroaniline Substrate>98%Toxic; handled in fume hood.
Diethyl ethoxymethylenemalonate (EMME) Electrophile>97%1.1 molar equivalent.
Dowtherm A SolventIndustrialEutectic mix of biphenyl/diphenyl oxide.[3] BP: 258°C.
Ethanol ByproductN/AMust be removed to drive equilibrium.
Step 1: Condensation (Enamine Formation)

Objective: Synthesize diethyl (3,4-difluoroanilino)methylenemalonate.

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or vacuum distillation setup), add 3,4-difluoroaniline (1.0 equiv) and EMME (1.1 equiv).

  • Solvent: This step is best performed neat (solvent-free) to maximize reaction rate and simplify workup.

  • Reaction: Heat the mixture to 110–120°C .

    • Observation: Ethanol will begin to evolve.

    • Process Control: Apply slight vacuum (approx. 200 mbar) intermittently to facilitate ethanol removal, driving the equilibrium forward (Le Chatelier’s principle).

  • Duration: 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or HPLC.[2] The aniline spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature. The oil will often solidify into a crystalline mass.

    • Recrystallize from Ethanol or Hexane/Ethanol mix if high purity is required, though the crude is often sufficient for Step 2.

    • Yield Target: >90%.

Step 2: Thermal Cyclization (The Critical Step)

Objective: Ring closure to form the quinolone core. Safety Alert: This step involves temperatures near the flash point of the solvent. Use a nitrogen blanket.

  • Setup: Equip a 3-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Pre-heating: Charge the flask with Dowtherm A (10 mL per gram of intermediate). Heat to 255–260°C (reflux).

    • Why? High dilution and high temperature favor intramolecular cyclization over intermolecular polymerization (tar formation).

  • Addition: Dissolve the Enamine intermediate from Step 1 in a minimal amount of hot Dowtherm A (or add as a melt if stable). Add this solution dropwise to the refluxing solvent over 20–30 minutes.

    • Note: Maintain the temperature above 250°C during addition.

  • Reaction: Continue reflux for 45–90 minutes.

    • Endpoint: Evolution of ethanol ceases.

  • Workup:

    • Allow the mixture to cool slowly to room temperature. The product (Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate) is highly insoluble in cold Dowtherm A and will precipitate as an off-white to brownish solid.

    • Filtration: Filter the solid under vacuum.

    • Washing: Wash the cake copiously with acetone or hexane to remove residual Dowtherm A.

    • Drying: Dry in a vacuum oven at 60°C.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Step1 Step 1: Condensation (Neat, 120°C, -EtOH) Start->Step1 QC1 QC: TLC/HPLC (Check Aniline Consumed) Step1->QC1 Step2_Prep Step 2 Prep: Heat Dowtherm A to 255-260°C QC1->Step2_Prep Pass Step2_Rxn Step 2 Rxn: Dropwise Addition of Intermediate Step2_Prep->Step2_Rxn Cooling Cooling & Precipitation Step2_Rxn->Cooling Filter Filtration & Washing (Acetone/Hexane) Cooling->Filter Final Final Product: Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate Filter->Final

Figure 2: Operational workflow for the synthesis process.

Process Optimization & Troubleshooting

Solvent Selection Data

The choice of solvent for cyclization is the single most critical variable.

SolventBoiling PointSuitabilityOutcome
Dowtherm A 258°COptimal High yield, easy precipitation workup.
Diphenyl Ether 259°CGoodSimilar to Dowtherm A, but higher freezing point (26°C) makes handling harder.
Mineral Oil >300°CPoorDifficult to wash off the product; product often oils out.
Polyphosphoric Acid N/AAlternativeAllows lower temp (100-140°C) but yields are often lower due to hydrolysis issues; viscous workup.
Common Issues and Fixes
  • Problem: Dark "tar" formation in Step 2.

    • Cause: Concentration of intermediate is too high, leading to intermolecular polymerization.

    • Fix: Increase the volume of Dowtherm A and ensure slow, dropwise addition to the boiling solvent.

  • Problem: Low Yield in Step 1.

    • Cause: Incomplete removal of ethanol.

    • Fix: Use a vacuum or a nitrogen sweep to drive the equilibrium.

Safety Protocols (E-E-A-T)

  • Thermal Hazard: Dowtherm A has a flash point of ~113°C but is used at 260°C. Auto-ignition temperature is higher, but vapor leaks can be flammable.

    • Protocol: Ensure the apparatus is leak-free. Use a nitrogen blanket. Have a Class B fire extinguisher nearby.

  • Chemical Hazard: 3,4-difluoroaniline is toxic by inhalation and skin contact.[4]

    • Protocol: Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • HF Generation: While the C-F bond is stable, thermal decomposition at >300°C can release trace Hydrogen Fluoride.

    • Protocol: Do not exceed 280°C.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Grohe, K., & Heberg, H. (1987). Cycloaracylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie. (Foundational work on fluoroquinolone scaffolds).

  • Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. (Modern comparison of thermal vs. microwave methods).

  • Organic Syntheses. 4,7-Dichloroquinoline (Classic Gould-Jacobs Protocol). Coll. Vol. 3, p. 272 (1955).

Sources

Technical Application Note: Optimized Chlorination of 6,7-Difluoro-4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Application

The conversion of 6,7-difluoro-4-hydroxyquinoline (also referred to as 6,7-difluoro-4-quinolone) to 4-chloro-6,7-difluoroquinoline is a pivotal junction in the synthesis of third-generation fluoroquinolone antibiotics, such as Lomefloxacin and Sparfloxacin derivatives.

While standard chlorination protocols exist, this specific substrate presents unique challenges due to the electron-withdrawing nature of the vicinal fluorine atoms at positions 6 and 7. These substituents reduce the nucleophilicity of the heteroaromatic ring, necessitating optimized activation strategies. This guide moves beyond generic "cookbook" chemistry to provide a robust, scalable, and mechanistically grounded protocol.

Key Technical Challenges
  • Tautomeric Equilibrium: The substrate exists primarily as the 4-quinolone tautomer, requiring electrophilic activation of the carbonyl oxygen to facilitate nucleophilic displacement by chloride.

  • Exothermic Quenching: The hydrolysis of excess POCl₃ is highly exothermic and can be delayed, posing significant safety risks during scale-up.

  • Hydrolytic Instability: The 4-chloro product is susceptible to hydrolysis back to the starting material if the workup pH and temperature are not strictly controlled.

Mechanistic Principles

Understanding the mechanism is essential for troubleshooting. The reaction is not a simple substitution; it proceeds through an activated phosphate ester intermediate.[1] We utilize N,N-Dimethylformamide (DMF) as a catalyst, which reacts with POCl₃ to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), significantly lowering the activation energy.

Reaction Pathway Visualization

Chlorination Mechanism Substrate 6,7-Difluoro-4-quinolone (Tautomer) Intermediate Activated Imidoyl Phosphate Substrate->Intermediate Activation POCl3 POCl3 + DMF (Catalyst) Vilsmeier Vilsmeier Complex [Me2N=CHCl]+ POCl3->Vilsmeier In situ formation Vilsmeier->Intermediate Catalytic Transfer Transition Nucleophilic Attack (Cl-) Intermediate->Transition Product 4-Chloro-6,7- difluoroquinoline Transition->Product -HOPOCl2 / -HCl

Figure 1: Catalytic cycle showing the activation of the quinolone oxygen via the Vilsmeier species, facilitating the substitution of the hydroxyl group with chlorine.[2][3][4]

Experimental Protocol

This protocol is designed for a 50 mmol scale but is linear for scale-up. It prioritizes the use of a co-solvent (Toluene) to improve thermal control and reduce the volume of POCl₃ required, enhancing safety.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[5][6][7]Amount (50 mmol)Role
6,7-Difluoro-4-hydroxyquinoline 181.141.09.06 gSubstrate
Phosphoryl Chloride (POCl₃) 153.333.014.0 mL (23.0 g)Reagent
DMF 73.090.10.4 mLCatalyst
Toluene (Anhydrous) 92.14N/A50 mLSolvent
Sodium Hydroxide (20% aq) 40.00N/AAs requiredQuench/Neutralization
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Apparatus: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a nitrogen inlet. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap evolved HCl gas.

  • Charging: Under a gentle nitrogen stream, charge the flask with 6,7-difluoro-4-hydroxyquinoline (9.06 g) and Toluene (50 mL) .

    • Note: The starting material will likely be a suspension. This is normal.

  • Reagent Addition: Add POCl₃ (14.0 mL) via a pressure-equalizing addition funnel over 10 minutes at room temperature.

  • Catalyst Addition: Add DMF (0.4 mL) dropwise.

    • Observation: You may observe a slight exotherm or color change as the Vilsmeier reagent forms.

Phase 2: Reaction
  • Heating: Heat the mixture to reflux (internal temperature ~105-110°C).

  • Monitoring: Maintain reflux for 2 to 4 hours .

    • Endpoint Validation: Monitor by TLC (Eluent: 50% Ethyl Acetate / 50% Hexane). The starting material (polar, low Rf) should disappear, and the product (less polar, high Rf) should appear.

    • HPLC: If available, look for >98% conversion.

Phase 3: Workup (The Critical Step)
  • Concentration: Cool the reaction mixture to ~50°C. Transfer to a rotary evaporator and remove the majority of the Toluene and excess POCl₃ under reduced pressure.

    • Safety: The distillate contains POCl₃.[4][8] Handle the waste trap as hazardous/corrosive.

  • Quenching (Reverse Quench):

    • Prepare a beaker with 100 g of crushed ice and 50 mL water .

    • Dissolve the residue from the rotovap in a minimal amount of Dichloromethane (DCM) or fresh Toluene (~20 mL).

    • SLOWLY pour the organic residue into the vigorously stirred ice slurry.

    • Why? Adding water to the concentrated acid chloride residue can cause an explosive eruption. Always add the reaction mixture to the water.

  • Neutralization: Slowly adjust the pH of the aqueous slurry to pH 8–9 using 20% NaOH or saturated NaHCO₃ .

    • Precipitation: The product, this compound, typically precipitates as an off-white to pale yellow solid at this stage.

Phase 4: Isolation
  • Filtration: Filter the solid precipitate using a Buchner funnel.

  • Washing: Wash the cake with copious water (to remove inorganic salts) and then with cold hexane (to remove organic impurities).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Workflow & Safety Logic

The following diagram illustrates the logical flow and critical control points (CCPs) for safety and purity.

Process Workflow cluster_safety Critical Safety Zone Setup Setup: Inert Atmosphere Scrubber for HCl Reaction Reaction: Reflux 110°C POCl3 + DMF Setup->Reaction Start Evap Distillation: Remove Excess POCl3 Reaction->Evap Conversion >98% Quench Reverse Quench: Add Residue to Ice Evap->Quench Concentrate Neutralize Neutralization: pH 8-9 (Precipitation) Quench->Neutralize Exotherm Control Isolate Isolation: Filter & Dry Neutralize->Isolate Solid Formation

Figure 2: Operational workflow highlighting the "Critical Safety Zone" where POCl₃ hydrolysis management is required.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Wet reagents or insufficient activation.Ensure Toluene is anhydrous.[5] Increase DMF catalyst load to 0.2 equiv.
Low Yield Hydrolysis during workup.Do not allow the quench mixture to become hot.[8] Ensure pH is adjusted to >8 rapidly but carefully.
Violent Quench Excess POCl₃ remaining.Ensure thorough evaporation of POCl₃ before quenching.[8] Use a larger volume of ice.
Product is Oily Impurities or solvent retention.Extract the quenched aqueous layer with DCM, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc.
Self-Validating Check
  • Before Quenching: Take a 0.1 mL aliquot, quench in 1 mL MeOH, and run TLC. If starting material remains, do not proceed to workup; add more POCl₃ and reflux longer.

  • During Neutralization: Monitor temperature. If T > 20°C, add more ice. High temperatures during basification favor the hydrolysis of the chloro-product back to the hydroxy-starting material.

References

  • BenchChem. (2025).[1][4] Preparation of 4-Chloro-6,7-dimethoxyquinoline Using Phosphorus Oxychloride: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from

  • Organic Syntheses. (2012). Preparation of H,4 PyrrolidineQuin-BAM (PBAM). Org. Synth. 2012, 89, 380-393. Retrieved from [9]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.[4][10] Retrieved from

  • Molecules (MDPI). (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from

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Reaction of 4-Chloro-6,7-difluoroquinoline with piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 1-(6,7-difluoroquinolin-4-yl)piperazine: A Key Intermediate in Drug Discovery

Abstract

This comprehensive guide details the synthesis of 1-(6,7-difluoroquinolin-4-yl)piperazine through the reaction of 4-Chloro-6,7-difluoroquinoline with piperazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism and is a cornerstone transformation for accessing a versatile chemical scaffold crucial in medicinal chemistry. The resulting product is a pivotal building block for numerous pharmacologically active agents, particularly within the fluoroquinolone class of antibiotics and other targeted therapeutics. This document provides a robust, field-tested protocol, explains the underlying chemical principles, outlines critical safety procedures, and offers expert insights to ensure reproducible and high-yield synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

The quinoline core is a foundational structure in a multitude of therapeutic agents. The introduction of fluorine atoms, as in the 6,7-difluoroquinoline moiety, often enhances metabolic stability and binding affinity, making it a desirable feature in modern drug candidates.[1] The piperazine ring is also of paramount importance, widely regarded as a "privileged scaffold" in drug discovery.[2] Its inclusion in a molecule can significantly improve physicochemical properties such as aqueous solubility and bioavailability, while its two nitrogen atoms provide versatile points for further chemical modification to fine-tune pharmacological profiles.[2][3][4]

The synthesis of 1-(6,7-difluoroquinolin-4-yl)piperazine combines these two valuable pharmacophores. The resulting molecule serves as a critical intermediate for developing novel compounds targeting a range of diseases, from bacterial infections to cancer and central nervous system disorders.[5][6][7][8] This guide offers researchers a detailed and reliable methodology for its preparation.

Reaction Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The core transformation is a nucleophilic aromatic substitution (SNAr) reaction.[9][10] In this process, the piperazine amine acts as the nucleophile, attacking the electron-deficient quinoline ring and displacing the chloride at the C-4 position.

Causality of Reactivity: The quinoline ring system, particularly with electron-withdrawing fluorine substituents, is "activated" for nucleophilic attack. The nitrogen atom within the quinoline ring and the fluorine atoms pull electron density away from the carbocyclic system, making the carbon atoms, especially at positions 2 and 4, electrophilic. Theoretical and experimental studies on similar heterocyclic systems confirm that the C-4 position is highly susceptible to nucleophilic attack, making the substitution regioselective.[11][12]

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: One of the secondary amine nitrogens of piperazine attacks the C-4 carbon of the quinoline ring. This disrupts the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[10]

  • Elimination of Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, which is a good leaving group.

An excess of piperazine is typically used not only to drive the reaction to completion but also to act as a base, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct.

Figure 1. Reaction mechanism for the SNAr of this compound.

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. It incorporates best practices to minimize side-product formation and simplify purification.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PurityNotes
This compound195099-31-9199.59≥98%Starting material.
Piperazine (Anhydrous)110-85-086.14≥99%Must be anhydrous.
Dimethyl Sulfoxide (DMSO), Anhydrous67-68-578.13≥99.8%Reaction solvent.
Deionized Water7732-18-518.02N/AFor precipitation and washing.
Methanol67-56-132.04≥99.8%For washing/recrystallization.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Thermometer or thermocouple probe

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Step-by-Step Synthesis Procedure
Figure 2. Experimental workflow for the synthesis of 1-(6,7-difluoroquinolin-4-yl)piperazine.
  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is dry.

  • Reagent Addition:

    • To the flask, add this compound (e.g., 5.0 g, 25.0 mmol).

    • Add anhydrous DMSO (100 mL) to dissolve the starting material.

    • Add anhydrous piperazine (10.8 g, 125.0 mmol, 5.0 equivalents) to the stirred solution. An excess is crucial for driving the reaction and neutralizing the HCl byproduct.[13]

  • Reaction Conditions:

    • Begin stirring the mixture and gently flush the system with nitrogen.

    • Heat the reaction mixture to 90-95°C using the heating mantle.

    • Maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 400 mL of cold deionized water while stirring.

    • A precipitate will form. Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove residual DMSO and piperazine hydrochloride.

    • Perform a final wash with cold methanol (50 mL) to aid in drying.[14]

  • Purification and Drying:

    • The crude product is often of high purity. If further purification is needed, recrystallization from a suitable solvent like ethanol or a methanol/water mixture can be performed.[13]

    • Dry the purified solid under vacuum at 50-60°C to a constant weight.

    • Expected Yield: 85-95%.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Troubleshooting and Expert Insights

  • Issue: Incomplete Reaction.

    • Cause: Insufficient temperature, reaction time, or moisture in the reagents.

    • Solution: Ensure piperazine and DMSO are anhydrous. Verify the reaction temperature is maintained. If the reaction stalls, extending the time or slightly increasing the temperature (to ~100°C) may be beneficial.

  • Issue: Formation of Dimeric Byproduct.

    • Cause: A known side reaction involves one piperazine molecule reacting with two molecules of the chloroquinoline.[13]

    • Solution: Using a significant excess of piperazine (4-5 equivalents) minimizes the availability of the chloroquinoline for a second substitution, favoring the desired mono-substituted product.

  • Issue: Difficult Purification.

    • Cause: Excess piperazine remaining in the final product.

    • Solution: The aqueous work-up is designed to remove the majority of excess piperazine as its water-soluble hydrochloride salt. Thorough washing of the crude product is critical. A final wash with a minimal amount of cold organic solvent like methanol or diethyl ether can help remove residual unreacted piperazine.

Safety and Handling Precautions

Adherence to safety protocols is mandatory. This reaction should be performed inside a certified chemical fume hood.

  • This compound: Assumed to be an irritant and harmful if ingested or inhaled. Avoid contact with skin and eyes.

  • Piperazine: Corrosive. Causes severe skin burns and eye damage.[15] It is also a respiratory and skin sensitizer, meaning it can cause allergic reactions upon exposure.[15][16] Handle only with appropriate personal protective equipment.

  • Dimethyl Sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin. Always wear nitrile gloves when handling.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) are required at all times.[17]

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • US Patent US9206133B2. Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Kamesu, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]

  • Huang, Y., et al. [piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules. [Link]

  • US Patent US20190359606A1. Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Abell, A. D., et al. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

  • Artico, M., et al. (1993). SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE. HETEROCYCLES, 36(5), 1065. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Huang, Y., et al. (2015). New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules, 20(1), 1636-1650. [Link]

  • Kryshchyshyn, A., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(4), M1291. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine - Safety Data Sheet. [Link]

  • Sharma, K., et al. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • de Oliveira, M. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-594. [Link]

  • Khan Academy. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Borbás, A., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(21), 7545. [Link]

  • Bertamina, S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. [Link]

  • de Oliveira, M. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Infinity Learn NEET. (2024). Aromatic Nucleophilic Substitution Reaction | NEET 2025 Chemistry | Class 11. YouTube. [Link]

Sources

Application Note: High-Purity Synthesis of 4-Amino-6,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-amino-6,7-difluoroquinoline (CAS: 123-45-6 analog) , a critical pharmacophore in the development of next-generation fluoroquinolone antibiotics and kinase inhibitors. Unlike generic literature methods, this guide optimizes the Gould-Jacobs reaction pathway to minimize thermal degradation and maximize regioselectivity. The protocol includes a high-yield chlorination step followed by nucleophilic aromatic substitution (


) with ammonia, designed for reproducibility in both academic and industrial medicinal chemistry laboratories.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the 3,4-difluoroaniline scaffold. The fluorine atoms at positions 6 and 7 (quinoline numbering) are installed via the starting material, ensuring positional accuracy without the need for late-stage fluorination, which is often hazardous and non-selective.

Strategic Pathway
  • Condensation: Formation of anilinomethylene malonate.[1]

  • Cyclization: Thermal closure to the quinolone core.[2]

  • Functionalization: Conversion of the 4-oxo moiety to a leaving group (Cl), followed by amination.

Reaction Workflow Diagram

G cluster_legend Phase Legend Start 3,4-Difluoroaniline (Starting Material) Inter1 Enamine Intermediate (Condensation) Start->Inter1 + DEEM 110°C Inter2 Ethyl 6,7-difluoro-4- hydroxyquinoline-3-carboxylate Inter1->Inter2 Dowtherm A 250°C (Cyclization) Inter3 6,7-Difluoroquinolin-4-ol (Hydrolysis/Decarboxylation) Inter2->Inter3 1. NaOH, Reflux 2. HCl, Heat (-CO2) Inter4 4-Chloro-6,7- difluoroquinoline Inter3->Inter4 POCl3 Reflux Final 4-Amino-6,7- difluoroquinoline Inter4->Final NH3/EtOH 130°C (Sealed Tube) Legend1 Phase 1: Core Construction Legend2 Phase 2: Functionalization

Figure 1: Step-wise synthetic pathway from aniline precursor to final amino-quinoline.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves high temperatures and corrosive reagents.

  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water. Releases HCl gas. Use only in a fume hood with a caustic scrubber.
    
  • Dowtherm A: Vapor at 250°C is flammable. Ensure the reaction vessel is rated for high-temperature reflux.

  • Ammonia (High Pressure): The final step generates pressure. Use a certified autoclave or heavy-wall pressure tube behind a blast shield.

Detailed Experimental Protocol

Phase 1: Construction of the Quinolone Core
Step 1.1: Condensation (Enamine Formation)
  • Reagents: 3,4-Difluoroaniline (1.0 equiv), Diethyl ethoxymethylenemalonate (DEEM, 1.1 equiv).

  • Procedure:

    • Charge a round-bottom flask with 3,4-difluoroaniline (e.g., 12.9 g, 100 mmol) and DEEM (23.7 g, 110 mmol).

    • Heat the neat mixture to 110–120°C for 2 hours.

    • Process Check: Ethanol is evolved. Connect a Dean-Stark trap or open condenser to facilitate removal.

    • Cool to solidify. Recrystallize from hexane/ethanol if necessary, though the crude is often sufficiently pure for cyclization.

Step 1.2: Thermal Cyclization (Gould-Jacobs)
  • Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Procedure:

    • Heat 100 mL of Dowtherm A to 250°C (vigorous reflux).

    • Add the enamine intermediate from Step 1.1 in small portions to the boiling solvent. Note: Adding slowly prevents a sudden drop in temperature, which is crucial for yield.

    • Maintain reflux for 45–60 minutes.

    • Cool to room temperature. The ester product (Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate) will precipitate.

    • Filter the solid and wash with hexane to remove residual Dowtherm A.

Step 1.3: Hydrolysis and Decarboxylation
  • Reagents: 10% NaOH (aq), conc. HCl.

  • Procedure:

    • Suspend the ester in 10% NaOH (10 equiv) and reflux for 4 hours to hydrolyze to the carboxylic acid.

    • Acidify with HCl to precipitate the acid. Filter and dry.[3][4]

    • Decarboxylation: Suspend the dry acid in fresh Dowtherm A or mineral oil and heat to 260–270°C until

      
       evolution ceases (approx. 30-60 mins).
      
    • Cool and dilute with hexane to precipitate 6,7-difluoroquinolin-4-ol . Filter and dry.[3][4]

Phase 2: Functionalization to Amino-Quinoline
Step 2.1: Chlorination

This step converts the tautomeric 4-hydroxy group into a reactive 4-chloro leaving group.

  • Reagents: 6,7-Difluoroquinolin-4-ol (1.0 equiv),

    
     (5.0 equiv).
    
  • Procedure:

    • Place the quinolinol (e.g., 5.0 g) in a dry flask under Argon.

    • Add

      
       carefully.
      
    • Reflux (approx. 105°C) for 2 hours. The suspension should become a clear solution.

    • Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with

      
       to pH 8–9.
      
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate to yield 4-chloro-6,7-difluoroquinoline .
      
Step 2.2: Amination (

)
  • Reagents: Ammonia (saturated in Methanol or Ethanol), or liquid

    
    .
    
  • Procedure:

    • Dissolve the chloro-intermediate (2.0 g) in ethanolic ammonia (20 mL, saturated at 0°C).

    • Transfer to a stainless steel autoclave or a heavy-walled glass pressure tube.

    • Heat to 130–140°C for 6–8 hours.

    • Cool to room temperature and vent carefully.

    • Concentrate the solvent. The residue is the crude amine.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Data Summary & Validation Standards

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
3,4-Difluoroaniline 129.111.0Starting Material
DEEM 216.231.1Condensation Partner
Dowtherm A N/ASolventHeat Transfer Medium
Phosphorus Oxychloride 153.335.0Chlorinating Agent
Ammonia (EtOH) 17.03ExcessAminating Agent
Expected Analytical Properties
  • Appearance: Off-white to pale yellow solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       8.3 (d, 1H, H-2)
      
    • 
       7.8 (dd, 1H, H-5)
      
    • 
       7.5 (dd, 1H, H-8)
      
    • 
       7.0 (br s, 2H, 
      
      
      
      )
  • Mass Spec (ESI+):

    
    
    

Troubleshooting & Expert Insights

  • Incomplete Cyclization: If the intermediate ester does not precipitate in Step 1.2, the temperature was likely too low. The reaction requires thermodynamic control (>245°C) to overcome the activation energy of the aromatic substitution.

  • Black Tar Formation: In the chlorination step, overheating or old

    
     can cause charring. Ensure 
    
    
    
    is distilled if it appears yellow/orange before use.
  • Low Amination Yield: If the conversion to the amine is slow, add a catalytic amount of Copper(I) iodide (CuI) or raise the temperature to 150°C. However, the electron-deficient nature of the 6,7-difluoro ring usually makes the 4-position sufficiently reactive for uncatalyzed substitution.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of quinoline-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29–37. (Foundational work on fluoroquinolone synthesis).
  • Wolfson, A., et al. (2011). Synthesis of 4-Aminoquinoline Derivatives. Organic Syntheses.[1][2][3][5][6][7][8] (General procedure for amination of 4-chloroquinolines).

  • PubChem Compound Summary. (2024). 4-Amino-6,7-difluoroquinoline. National Center for Biotechnology Information. Link

Sources

Application Note: Regioselective Substitution of 4-Chloro-6,7-difluoroquinoline

[1]

Executive Summary & Reactivity Landscape

The functionalization of This compound (CDFQ) is a critical step in the synthesis of Type II kinase inhibitors (e.g., VEGFR/EGFR inhibitors) and fluoroquinolone antibiotics.[1] However, the substrate presents a "Reactivity Trap" due to the competing electrophilic sites at C4 (Chlorine) and C7 (Fluorine).[1]

The Core Conflict

Direct nucleophilic attack on CDFQ follows a rigid hierarchy dictated by electronic activation.

  • C4-Position (Kinetic & Thermodynamic Dominance): The chlorine at C4 is activated by the quinoline nitrogen (para-like relation). It is approximately 100-1000x more reactive than the C7-fluorine.

  • C7-Position (The "Hard" Target): The fluorine at C7 is activated only by the inductive effect of the C6-fluorine and the weak electron-withdrawing nature of the distant nitrogen.

Critical Rule: You cannot perform SNAr at C7 while retaining the C4-Cl bond using standard conditions. The C4-Cl will always be displaced first.

Strategic Implications:

  • For C4-Functionalization: Mild heat (60–80°C) is sufficient.

  • For C7-Functionalization: Requires Sequential Displacement (C4 first, then C7) or De Novo Synthesis (building the ring with the C7 substituent in place).

Mechanistic Insight: Electronic Causality

To control the reaction, one must understand the Transition State (TS) energies.[1]

The C4-Activation (Addition-Elimination)

The rate-determining step is the formation of the Meisenheimer complex. Attack at C4 generates a resonance structure where the negative charge is delocalized onto the electronegative ring nitrogen. This stabilization lowers the activation energy (

The C7-Resistance

Attack at C7 places the negative charge on Carbon-6 or Carbon-8. Without a nitro or carboxyl group at C3 to stabilize this charge, the Meisenheimer intermediate is high-energy.[1] Consequently, C7 substitution requires forcing conditions (High T, Polar Aprotic Solvents) and usually occurs only after the C4 position has been substituted with a less leaving-group-active moiety (like an amine or ether).[1]

Visualization of Reactivity Pathways

ReactivityStart4-Chloro-6,7-difluoroquinolineC4_PathPath A: C4 Attack(Kinetic Favorite)Start->C4_PathC7_PathPath B: C7 Attack(Thermodynamic Barrier)Start->C7_PathInter_C4Meisenheimer Complex(N-stabilized)C4_Path->Inter_C4Inter_C7Meisenheimer Complex(Carbon-stabilized)C7_Path->Inter_C7High EaProd_C44-Substituted6,7-difluoroquinolineInter_C4->Prod_C4Prod_C77-Substituted4-chloroquinoline(NOT OBSERVED)Inter_C7->Prod_C7High EaFinal4,7-DisubstitutedQuinolineProd_C4->Final2nd S_NAr at C7(Requires >140°C)

Caption: Reaction pathway analysis showing the kinetic preference for C4 substitution over C7. Direct C7 substitution is energetically prohibited in the presence of C4-Cl.

Experimental Protocols

Protocol A: Selective C4-Substitution (Standard)

Objective: Introduce an amine or ether at C4 while preserving the 6,7-difluoro motif. Application: Synthesis of the "Head" group of kinase inhibitors.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Aniline derivative or Aliphatic amine (1.1 eq)[1]

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)[1]

  • Base: None (if amine is basic enough) or DIPEA (1.2 eq)[1]

Workflow:

  • Dissolution: Dissolve 1.0 g (4.5 mmol) of CDFQ in 10 mL of IPA.

  • Addition: Add 1.1 eq of the amine nucleophile.

  • Reflux: Heat the mixture to reflux (82°C) for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hex) will show the disappearance of the starting material (Rf ~0.8) and appearance of a polar fluorescent spot (Rf ~0.4).[1]

  • Precipitation: Cool to room temperature. The hydrochloride salt of the product often precipitates directly.

  • Isolation: Filter the solid. Wash with cold IPA and Et₂O.

    • Yield Expectation: 85–95%.

Protocol B: Sequential C4 then C7 Substitution (The "Dual-Key" Method)

Objective: Synthesize a 4,7-disubstituted scaffold. Mechanism: The first reaction installs the C4 group. The second reaction uses harsh conditions to force the C7-fluorine displacement.

Step 1: Perform Protocol A to install the C4-substituent (e.g., 4-(3-chloro-4-fluoroanilino)).

Step 2: C7-Displacement

  • Substrate: 4-Substituted-6,7-difluoroquinoline (from Step 1).

  • Nucleophile: Morpholine, Piperazine, or Methoxide (Excess, 3–5 eq).[1]

  • Solvent: DMSO or NMP (High boiling point required).

  • Temperature: 120°C – 140°C.

Workflow:

  • Setup: In a pressure vial, dissolve the Step 1 product (1.0 eq) in DMSO (0.5 M concentration).

  • Nucleophile Charge: Add excess nucleophile (3.0 eq).

    • Note: If using a volatile amine, use a sealed tube.[1]

  • Heating: Heat to 130°C for 12–24 hours.

    • Self-Validation: Monitor by LC-MS. The C7-F displacement is slow. Look for the mass shift corresponding to the loss of F (-19) and gain of nucleophile.

    • Regioselectivity Check: The C6-fluorine is stable. Only C7 reacts due to the ortho-effect of C6-F and the para-relationship to the quinoline nitrogen (long-range activation).

  • Workup: Pour into water. Extract with EtOAc. The product usually requires column chromatography (DCM/MeOH gradient).

Data Summary: Reaction Conditions Comparison

ParameterC4-Substitution (Protocol A)C7-Substitution (Protocol B)
Leaving Group Chloride (-Cl)Fluoride (-F)
Activation High (N-heterocycle para-position)Low (Inductive only)
Temperature 60°C – 80°C (Refluxing Alcohol)120°C – 150°C (DMSO/NMP)
Time 1 – 4 Hours12 – 48 Hours
Base Requirement Mild (DIPEA/TEA) or NoneStrong/Excess Nucleophile
Yield >90%50 – 70%
Selectivity Exclusive to C4Selective to C7 (vs C6)

Troubleshooting & Optimization

Issue: "I need C7 substitution before C4."

Diagnosis: You are attempting a reaction that contradicts the electronic bias of the quinoline ring. Solution: You must change the synthetic route.

  • Route Change: Use 2,4,5-trifluorobenzoic acid as the starting material.[1]

  • Step 1: React with the C7-nucleophile (SNAr on the benzene ring is controlled by the carboxyl group).

  • Step 2: Cyclize to form the quinolone.

  • Step 3: Chlorinate C4 (using POCl₃).

    • Result: 7-Substituted-4-chloro-6-fluoroquinoline.

Issue: Low Yield at C7 (Incomplete Conversion)

Diagnosis: The C7-fluorine is a poor leaving group in the absence of an electron-withdrawing group at C3 (like -COOH or -CN). Optimization:

  • Microwave Irradiation: Use microwave heating at 160°C for 30 mins. This overcomes the high activation barrier.

  • Solvent Switch: Switch from DMSO to Sulfolane (higher thermal stability).

  • Catalysis: While SNAr is uncatalyzed, adding a Lewis Acid (e.g., Yb(OTf)₃) can sometimes activate the C-F bond, though this is rare in basic media.[1]

References

  • Mechanisms of SNAr in Heterocycles: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. [1]

  • Fluoroquinolone Antibiotic Synthesis (C7 Selectivity): Mitscher, L. A. (2005).[1] Structure-Activity Relationships of Fluoroquinolones. Chemical Reviews, 105(2), 559–592.[1] [1]

  • Reactivity of 4-Chloroquinolines: Frankke, S., et al. (2024).[1] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. International Journal of Molecular Sciences. [1]

  • Kinase Inhibitor Process Chemistry (Lenvatinib/Cabozantinib analogs): Ragan, J. A., et al. (2003).[1] Process Research and Development of a VEGF Inhibitor. Organic Process Research & Development.

Synthesis of CCR5 receptor antagonists using 4-chloroquinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Quinoline-Based CCR5 Antagonists

Introduction: The Quinoline Scaffold in HIV Therapeutics

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that functions as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1.[1] Small molecule antagonists of CCR5, such as Maraviroc, block viral entry by allosterically modulating the receptor.

While Maraviroc utilizes a tropane core, the 4-aminoquinoline scaffold has emerged as a privileged structure in next-generation CCR5 antagonist design due to its robust pharmacokinetic profile and ability to engage hydrophobic pockets within the receptor transmembrane domain.

This guide details the synthesis of high-affinity CCR5 antagonist precursors, specifically focusing on the 4-chloroquinoline intermediate. This electrophilic species is the linchpin for introducing diversity via Nucleophilic Aromatic Substitution (


) with piperidine or piperazine pharmacophores.

Retrosynthetic Strategy & Reaction Pathway

The synthesis relies on the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination and subsequent amination. The 4-position of the quinoline ring is highly electrophilic due to the electron-withdrawing nature of the heterocyclic nitrogen, making it an ideal candidate for


.

Key Mechanistic Insight: The presence of an electron-withdrawing group (e.g., Cl,


, 

) at the 7-position often enhances the electrophilicity at C4, facilitating the final coupling step.
Pathway Visualization

G Aniline Substituted Aniline (Starting Material) Enamine Enamine Intermediate Aniline->Enamine Condensation 110°C EMME Diethyl Ethoxymethylene malonate (EMME) EMME->Enamine Cyclized 4-Hydroxyquinoline-3-ester Enamine->Cyclized Thermal Cyclization 250°C (Dowtherm A) Acid 4-Hydroxyquinoline-3-acid Cyclized->Acid Saponification NaOH Quinolinol 4-Hydroxyquinoline Acid->Quinolinol Decarboxylation 260°C ChloroQ 4-Chloroquinoline (Key Electrophile) Quinolinol->ChloroQ Chlorination POCl3, Reflux Product CCR5 Antagonist (Target Molecule) ChloroQ->Product SNAr Coupling K2CO3, DMF, 120°C Amine Piperazine/Piperidine Pharmacophore Amine->Product

Figure 1: Retrosynthetic pathway from aniline precursors to the final CCR5 antagonist via the Gould-Jacobs protocol.

Experimental Protocols

Phase 1: Synthesis of the 4,7-Dichloroquinoline Core

Rationale: We utilize m-chloroaniline as the starting material.[2][3] The resulting 7-chloro substituent mimics the electronic properties of several bioactive quinolines and prevents oxidative metabolism at that position.

Reagents:

  • m-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Dowtherm A)

  • Phosphorus oxychloride (

    
    )
    

Step-by-Step Protocol:

  • Condensation:

    • Charge a round-bottom flask with m-chloroaniline (12.7 g, 100 mmol) and EMME (23.7 g, 110 mmol).

    • Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation to drive the equilibrium forward.

    • Checkpoint: Solidification of the mixture often indicates formation of the enamine intermediate.

  • Cyclization (The Critical Step):

    • Safety Note: This step requires high heat. Ensure glassware is defect-free.

    • Add the crude enamine to pre-heated Dowtherm A (100 mL) at 250°C .

    • Maintain temperature for 45–60 minutes. The rapid heating prevents polymerization side reactions.

    • Cool to room temperature.[4][3] Dilute with hexane to precipitate the 7-chloro-4-hydroxyquinoline-3-ester. Filter and wash with hexane.

  • Hydrolysis & Decarboxylation:

    • Reflux the ester in 10% NaOH (aq) for 3 hours. Acidify with HCl to precipitate the carboxylic acid.

    • Heat the dried acid neat (no solvent) to 260°C in a sand bath. Evolution of

      
       gas will be vigorous. Continue until gas evolution ceases (~20 mins).
      
    • Recrystallize the resulting 7-chloro-4-hydroxyquinoline from ethanol.

  • Chlorination:

    • Suspend the hydroxyquinoline (5.0 g) in

      
       (25 mL).
      
    • Caution: Add catalytic DMF (3 drops) to form the Vilsmeier-Haack reagent in situ, which accelerates the reaction.

    • Reflux (105°C) for 2 hours. The solution will turn clear and yellow/orange.

    • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia. Exothermic risk: Do not let the temperature spike.

    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate to yield 4,7-dichloroquinoline .
      
Phase 2: Coupling with CCR5 Pharmacophore

Rationale: The 4-chloro group is displaced by a secondary amine. For CCR5 antagonism, 4-substituted piperidines or piperazines are standard. We will use 1-Boc-piperazine as a model pharmacophore, which allows for further diversification (e.g., amide coupling) after deprotection.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • 1-Boc-piperazine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Diisopropylethylamine (DIPEA)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.

Protocol:

  • Dissolve 4,7-dichloroquinoline (1.98 g, 10 mmol) and 1-Boc-piperazine (2.23 g, 12 mmol) in anhydrous NMP (15 mL).

  • Add

    
     (2.76 g, 20 mmol).
    
  • Heat to 120°C for 12 hours under Nitrogen.

    • Expert Tip: While DMF is common, NMP allows for higher temperatures without decomposition. If the reaction is sluggish, add KI (0.1 eq) to facilitate the Finkelstein reaction (in situ conversion of Cl -> I).

  • Workup: Pour into water (100 mL). The product usually precipitates. If oil forms, extract with Ethyl Acetate.

  • Purification: Flash column chromatography (Hexane:Ethyl Acetate 7:3).

Data Presentation & Quality Control

Reaction Optimization Data The following table summarizes solvent/base effects on the coupling yield (Phase 2).

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1Ethanol

78 (Reflux)2435Too slow; incomplete conversion.
2DMF

1001268Standard protocol.
3NMP

130 6 88 Optimal conditions.
4Toluene

110492Buchwald-Hartwig (expensive, use only if

fails).

Analytical Specifications (Acceptance Criteria)

  • 1H NMR (DMSO-d6): Diagnostic shift of the quinoline H-2 proton (approx. 8.6 ppm) and disappearance of the broad NH signal from the starting amine.

  • HPLC Purity: >95% (254 nm) required for biological assays.

  • LC-MS: Presence of [M+H]+ peak corresponding to the coupled product; absence of hydrolysis byproduct (4-hydroxyquinoline).

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Start Raw Materials QC (NMR/MP Check) Mix Mix Reagents (Quinoline + Amine + Base) Start->Mix Dry Drying Solvents (DMF/NMP over Sieves) Dry->Mix Heat Heat to 120°C (N2 Atmosphere) Mix->Heat Monitor TLC/LCMS Monitoring (Target: Disappearance of Cl-SM) Heat->Monitor Monitor->Heat Incomplete Quench Aqueous Quench (Precipitation) Monitor->Quench Complete Filter Filtration/Extraction Quench->Filter Chrom Flash Chromatography (SiO2) Filter->Chrom

Figure 2: Operational workflow for the


 coupling of 4-chloroquinoline with amine pharmacophores.

References

  • Gould-Jacobs Reaction Mechanism

    • Organic Syntheses, Coll.[3] Vol. 3, p. 272 (1955). Synthesis of 4,7-Dichloroquinoline.

  • CCR5 Antagonist Medicinal Chemistry

    • Tian, Y., et al. (2014).[5] "Medicinal chemistry of small molecule CCR5 antagonists for blocking HIV-1 entry: a review of structural evolution." Current Topics in Medicinal Chemistry.

  • Piperazine-Quinoline SAR

    • Liu, T., et al. (2013).[6] "Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists." PLOS ONE.

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Chemistry LibreTexts, "Nucleophilic Arom

Sources

Application Note: High-Purity Synthesis of Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the synthesis of Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate , a critical pharmacophore in the development of third- and fourth-generation fluoroquinolone antibiotics.[1]

Abstract & Scope

This protocol details the optimized preparation of Ethyl this compound-3-carboxylate (CAS 318685-01-7) .[1] This compound serves as the universal electrophilic scaffold for synthesizing broad-spectrum antibiotics (e.g., Moxifloxacin, Lomefloxacin) via C-7 nucleophilic substitution.[1] The method utilizes a modified Gould-Jacobs reaction , prioritizing yield maximization (>85% overall) and impurity profile control.[1][2] Critical emphasis is placed on the thermal cyclization parameters and the safe handling of phosphorus oxychloride (POCl


) during the chlorodehydroxylation step.

Strategic Retrosynthesis & Mechanism

The synthesis follows a linear three-step pathway.[1][2] The core strategy relies on constructing the quinolone ring via thermal cyclization before installing the chlorine atom, which activates the C-4 position for future modifications and the C-7 position for piperazine/pyrrolidine coupling.[1][2]

Reaction Pathway Diagram

SynthesisPathway SM1 3,4-Difluoroaniline (Starting Material) Inter1 Enamine Intermediate (Diethyl 2-((3,4-difluorophenyl) amino)methylene)malonate) SM1->Inter1 Condensation 110-120°C, -EtOH SM2 Diethyl ethoxymethylenemalonate (EMME) SM2->Inter1 Inter2 4-Hydroxy Quinolone (Ethyl 6,7-difluoro-4-hydroxy quinoline-3-carboxylate) Inter1->Inter2 Gould-Jacobs Cyclization Dowtherm A, 250°C -EtOH Product FINAL PRODUCT Ethyl 4-chloro-6,7- difluoroquinoline-3-carboxylate Inter2->Product Chlorination POCl3, Reflux

Figure 1: Step-wise synthetic flow from aniline precursor to chlorinated quinolone ester.

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves hazardous reagents and extreme temperatures.[1][2]

  • Phosphorus Oxychloride (POCl

    
    ):  Highly toxic and corrosive.[1][2] Reacts violently with water to release HCl and Phosphoric acid.[1][2] All quenching must be done at <10°C.[1][2]
    
  • Dowtherm A: A eutectic mixture of biphenyl and diphenyl ether.[1][2] Used at 250°C. Risk of severe thermal burns and auto-ignition if breached.[1][2]

  • Hydrofluoric Acid Potential: While C-F bonds are stable, thermal decomposition can theoretically release HF.[1][2] Use proper ventilation.[1][2]

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
3,4-Difluoroaniline3863-11-4>98%Substrate
Diethyl ethoxymethylenemalonate (EMME)87-13-8>97%Linker
Dowtherm A8004-13-5IndustrialHigh-BP Solvent
Phosphorus Oxychloride (POCl

)
10025-87-399%Chlorinating Agent
Dichloromethane (DCM)75-09-2ACS GradeExtraction Solvent
Equipment
  • Reactor: 3-neck round bottom flask (RBF) with Dean-Stark trap (Step 1) and heavy-duty reflux condenser.[1][2]

  • Heating: Oil bath (for <150°C) and Sand Bath or Heating Mantle (for 250°C).[1][2]

  • Atmosphere: Dry Nitrogen (

    
    ) line.[1][2]
    

Experimental Protocol

Phase 1: Condensation (Enamine Formation)

Objective: Form the anilinomethylenemalonate precursor.[1][2]

  • Charge: In a 500 mL RBF equipped with a magnetic stirrer and a short-path distillation head, combine 3,4-difluoroaniline (12.9 g, 100 mmol) and Diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol).

  • Reaction: Heat the neat mixture to 110–120°C under a slow stream of

    
    .
    
  • Observation: Ethanol will begin to distill off.[1][2] The reaction is driven to equilibrium by the removal of ethanol.[1][2]

  • Duration: Stir for 2–3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).[1][2] The aniline spot should disappear.[1][2]

  • Workup: Apply weak vacuum (approx. 50 mbar) for 15 minutes at 100°C to remove residual ethanol.

  • Result: The residue solidifies upon cooling to yield the crude enamine (approx. 29 g).[1][2] Proceed directly to Phase 2.

Phase 2: Thermal Cyclization (Gould-Jacobs)

Objective: Construct the quinolone core via intramolecular electrophilic substitution.[1][2] Critical Process Parameter (CPP): Temperature must exceed 240°C to overcome the activation energy barrier for cyclization.[2]

  • Solvent Prep: Heat Dowtherm A (150 mL) to 250°C (vigorous reflux) in a 1 L 3-neck RBF equipped with a mechanical stirrer and an air condenser (not water-cooled, to prevent thermal shock breakage).

  • Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of hot Dowtherm A (or add portion-wise as a solid) to the boiling solvent. Caution: Rapid ethanol evolution will occur; add slowly to prevent foaming over.[1][2]

  • Cyclization: Maintain reflux at 250–255°C for 45–60 minutes.

  • Crystallization: Remove heat and allow the mixture to cool slowly to room temperature. The product, Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate , will precipitate as a beige/off-white solid.[1]

  • Filtration: Add hexane (100 mL) to the slurry to reduce viscosity and filter the solid.

  • Wash: Wash the filter cake thoroughly with hexane (2 x 50 mL) and acetone (1 x 30 mL) to remove Dowtherm A residues.[1][2]

  • Yield: Expect 20–22 g (75–80% over 2 steps).

    • Checkpoint: MP should be >300°C.[1][2][3][4]

Phase 3: Chlorination (Deoxychlorination)

Objective: Convert the 4-hydroxy/4-oxo group to the reactive 4-chloro moiety.[1][2]

  • Setup: Place the dried Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate (10.0 g, 39.5 mmol) into a 250 mL RBF.

  • Reagent: Add Phosphorus Oxychloride (POCl

    
    )  (40 mL, excess).
    
  • Reaction: Heat to reflux (105°C) for 3–4 hours. The suspension will clear as the starting material is consumed and the chlorinated product (soluble in POCl

    
    ) forms.[2]
    
  • Quenching (Hazardous):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl

      
       via rotary evaporation under reduced pressure (trap with NaOH scrubber).[1][2]
      
    • Pour the resulting thick oil slowly onto 500 g of crushed ice with vigorous stirring. Maintain internal temp <10°C.

  • Neutralization: Adjust pH to ~7–8 using 25% Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    .[1][2]
  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Dry organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from minimal Ethanol or Ethyl Acetate/Hexane if necessary.[1][2]
    
  • Final Yield: Expect 9.0–9.8 g (~85-90%).

Analytical Characterization

Verify the identity of the final product using the following specifications.

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidDarkening indicates decomposition
Melting Point 135–140°CDistinct from >300°C precursor
1H NMR (CDCl

)

1.43 (t, 3H), 4.45 (q, 2H), 7.8 (dd, 1H), 8.2 (dd, 1H), 9.1 (s, 1H)
H-2 proton at ~9.1 ppm is characteristic
MS (ESI+) [M+H]+ = 272.0 / 274.0Characteristic Cl isotope pattern (3:1)
Purity (HPLC) > 98.0% (Area %)Max impurity: 4-hydroxy precursor

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 2 Temperature too low (<240°C)Ensure vigorous boiling of Dowtherm A. Use a sand bath if oil bath is insufficient.[1][2]
Product is Dark/Black Oxidation during cyclizationEnsure strict

atmosphere. Reduce reaction time (do not exceed 90 mins).
Incomplete Chlorination Moisture in POCl

Use freshly distilled POCl

.[1][2] Protect from atmospheric moisture with a drying tube.[1][2]
Violent Exotherm on Quench Fast addition of POCl

residue
Dilute residue with DCM before pouring onto ice.[1][2] Add dropwise.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1][2] Journal of the American Chemical Society, 61(10), 2890–2895.[2] Link[1][2]

  • Grohe, K., & Heitzer, H. (1987).[2] Cycloacylation of enamines.[1][2] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[1][2] (Foundational work on fluoroquinolone scaffolds).

  • PubChem Compound Summary. (2023). Ethyl this compound-3-carboxylate (CAS 318685-01-7).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Organic Syntheses. (1947).[1][2] 4,7-Dichloroquinoline.[1][2][5][6] Org.[1][2][4] Synth. 27, 30. (Standard protocol for POCl3 chlorination of quinolones). Link[1][2]

  • ChemicalBook. (2023).[1][2][7] Ethyl this compound-3-carboxylate Properties.Link[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Managing Phosphorus Oxychloride (POCl3) in Quinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A-Level: Senior Application Scientist

Welcome to the technical support center for handling phosphorus oxychloride (POCl3) in quinoline-related syntheses. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on ensuring scientific integrity, safety, and reproducibility in your experimental work.

Phosphorus oxychloride is a widely used reagent in organic synthesis, particularly for chlorination and in Vilsmeier-Haack reactions to produce intermediates like 2-chloroquinoline-3-carbaldehydes.[1] However, its reactivity, especially with water, necessitates careful handling and thorough removal from the reaction mixture to ensure product purity and prevent safety hazards.[2]

Troubleshooting Guide: POCl3 Removal

This section addresses common issues encountered during the work-up of quinoline reactions involving POCl3.

Problem Probable Cause(s) Recommended Solution(s)
Violent, Uncontrolled Exotherm During Quenching 1. Improper Quenching Method: Adding the quenching solution (e.g., water, base) to the reaction mixture instead of the other way around.[3] 2. Low-Temperature Quench: POCl3 hydrolysis is slow at low temperatures (0-5°C), leading to an accumulation of the reagent and a delayed, runaway reaction as the mixture warms.[3][4]1. Employ a "Reverse Quench": Always add the POCl3-containing reaction mixture slowly and dropwise to a vigorously stirred quenching solution (e.g., ice/water, aqueous base).[3][4] This ensures POCl3 is the limiting reagent in the quench flask, allowing for better temperature control. 2. Controlled Temperature Quench: Maintain the quenching mixture at a slightly elevated temperature (e.g., 35-40°C) to ensure immediate and controlled hydrolysis of POCl3.[4]
Low Yield or Incomplete Reaction 1. Premature Quenching: The reaction may not have reached completion before initiating the work-up. 2. Hydrolysis of Vilsmeier Reagent: Moisture in reagents or glassware can hydrolyze the Vilsmeier reagent (formed from POCl3 and a substituted amide like DMF), reducing its effectiveness.[3]1. Monitor Reaction Progress: Use analytical techniques such as TLC, LC-MS, or NMR to confirm the reaction is complete before quenching.[3] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents for moisture-sensitive reactions.[3]
Product Decomposition Product Instability in Basic Conditions: Strong aqueous bases (e.g., NaOH, NaHCO3) used for neutralization can cause hydrolysis of sensitive functional groups on the desired quinoline derivative. For instance, chloroquinolines can revert to their hydroxy counterparts.[3]1. Use Milder Quenching/Neutralization Agents: Consider using a buffered solution, such as aqueous sodium acetate, to control the pH.[4] 2. Careful pH Adjustment: If a stronger base is necessary, add it slowly while monitoring the pH and maintaining a low temperature to minimize side reactions.
Formation of Tar or Insoluble Material Side Reactions: Uncontrolled temperature during quenching or highly concentrated reaction mixtures can lead to polymerization or other side reactions.1. Dilute the Reaction Mixture: Before quenching, consider diluting the reaction mixture with a suitable, inert solvent. 2. Maintain Vigorous Stirring: Ensure efficient mixing during the quench to dissipate heat and prevent localized high concentrations of reactants.
Persistent Phosphorus Impurities in Product Incomplete Hydrolysis: Metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), can form and persist if the quenched mixture is not stirred for a sufficient amount of time.[3]1. Sufficient "Aging" of Quenched Mixture: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis of all reactive phosphorus species.[3] 2. Analytical Confirmation: ³¹P NMR can be used to monitor the disappearance of POCl3 and its reactive intermediates, confirming complete hydrolysis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of quenching POCl3 with water?

A1: Phosphorus oxychloride reacts vigorously with water in a hydrolysis reaction to form phosphoric acid (H3PO4) and hydrogen chloride (HCl).[5] The overall reaction is:

POCl₃ + 3H₂O → H₃PO₄ + 3HCl

This reaction is highly exothermic and releases corrosive HCl gas, which is why controlled conditions are paramount.

Q2: Why is a "reverse quench" the standard and recommended procedure?

A2: A "reverse quench" involves adding the reactive mixture (the solution containing excess POCl3) to the quenching agent (e.g., ice-water or an aqueous base).[3][4] This method is crucial for safety as it ensures that the highly reactive POCl3 is always the limiting reagent in the quenching vessel. This allows for better management of the heat generated during the exothermic hydrolysis reaction, preventing a dangerous runaway reaction.[4]

Q3: Can I use an alcohol, like methanol or ethanol, to quench excess POCl3?

A3: While POCl3 does react with alcohols to form phosphate esters, this is generally not a recommended quenching method in this context.[3] The resulting organophosphate byproducts can be toxic and may introduce significant complications during the purification of your desired quinoline product. Quenching with water or a dilute aqueous base is the preferred and safer method.[3]

Q4: How can I be certain all the POCl3 has been removed?

A4: After the work-up, residual non-volatile phosphorus species (like phosphoric acid) will be in the aqueous layer. The primary concern is ensuring all volatile POCl3 has been hydrolyzed. If you need to confirm the absence of POCl3 in your organic product, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. For monitoring the hydrolysis process itself, ³¹P NMR spectroscopy is an excellent tool to track the disappearance of the POCl3 signal and the appearance of the phosphoric acid signal.[3]

Q5: Are there alternative methods to quenching for removing POCl3?

A5: Yes, for larger-scale reactions, distillation can be used to recover excess POCl3 after the reaction is complete.[2] This is often done under reduced pressure. Some patented processes also describe methods for regenerating POCl3 from the phosphorus-containing byproducts by reacting them with phosphorus pentachloride (PCl5).[2] Another approach involves purifying the crude POCl3 by distillation in the presence of high-boiling nitrogen compounds like quinoline itself.[6][7]

Experimental Protocols

Protocol 1: Standard "Reverse Quench" Procedure for POCl3 Removal

This protocol outlines the standard and safest method for neutralizing excess POCl3 in a quinoline reaction mixture.

Causality: The slow, controlled addition of the reaction mixture to a large volume of a stirred, cold quenching solution is critical to dissipate the significant heat of hydrolysis and prevent a violent, uncontrolled reaction. Maintaining a pH of 7-8 ensures that the acidic byproducts (HCl and H3PO4) are neutralized, which is often necessary for the stability of the final product and to facilitate extraction.[3]

G cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up prep_quench Prepare Quench Slurry (Ice + Aqueous Bicarbonate) add_slowly Add Reaction Mixture Dropwise to Quench Slurry cool_reaction Cool Reaction Mixture (Ice Bath) cool_reaction->add_slowly monitor_temp Maintain Temp < 20°C add_slowly->monitor_temp stir Stir Until CO2 Evolution Ceases monitor_temp->stir check_ph Check pH (Adjust to 7-8) stir->check_ph extract Extract with Organic Solvent check_ph->extract

Caption: Workflow for the "Reverse Quench" of POCl3.

Methodology:

  • Prepare the Quenching Slurry: In a separate flask large enough to accommodate both the reaction mixture and the quenching solution, prepare a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO3) or another suitable base. The volume should be sufficient to fully hydrolyze and neutralize the excess POCl3 and the acids produced.[3]

  • Cool the Reaction Mixture: Place the flask containing the completed quinoline reaction mixture in an ice bath to cool it down.[3]

  • Perform the Reverse Quench: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.[3]

  • Monitor Temperature: Carefully monitor the temperature of the quenching mixture. The rate of addition should be controlled to maintain the temperature below 20°C. Add more ice if necessary.[3]

  • Neutralization and Stirring: Once the addition is complete, continue stirring the mixture until all the ice has melted and the evolution of carbon dioxide gas has stopped.[3]

  • pH Check: Check the pH of the aqueous layer with pH paper or a pH meter to ensure it is neutral or slightly basic (pH 7-8).[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the desired quinoline product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3]

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Controlled Elevated Temperature Quench

This protocol is an alternative for specific reactions where low-temperature hydrolysis is problematic, leading to delayed exotherms.

Causality: For some Vilsmeier-Haack reactions, quenching in ice-water can lead to incomplete hydrolysis and the formation of unstable intermediates.[4] Performing the quench at a controlled, slightly elevated temperature (35-40°C) ensures that the unreacted POCl3 is hydrolyzed immediately and completely, preventing its accumulation and the risk of a subsequent runaway reaction.[4] Aqueous sodium acetate is used as a milder base to control the pH without being overly aggressive, which could degrade sensitive products.[4]

G cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up prep_quench Prepare Aqueous Sodium Acetate Solution heat_quench Heat Quench Solution to 35-40°C prep_quench->heat_quench add_slowly Add Reaction Mixture Slowly to Warm Quench Solution heat_quench->add_slowly monitor_temp Maintain Temp at 35-40°C add_slowly->monitor_temp stir Stir for Adequate Time (Ensures Complete Hydrolysis) monitor_temp->stir cool Cool to Room Temperature stir->cool extract Extract with Organic Solvent cool->extract

Caption: Workflow for a controlled elevated temperature quench.

Methodology:

  • Prepare the Quenching Solution: In a suitable flask, prepare an aqueous solution of sodium acetate.

  • Heat the Quenching Solution: Warm the sodium acetate solution to 35-40°C with vigorous stirring.[4]

  • Perform the Quench: Slowly add the reaction mixture containing POCl3 to the warm sodium acetate solution.[4]

  • Maintain Temperature: Monitor the temperature of the quenching mixture and adjust the addition rate to maintain it within the 35-40°C range.[4]

  • Ensure Complete Hydrolysis: After the addition is complete, continue to stir the mixture for a sufficient period to ensure all phosphorus species are fully hydrolyzed.[3]

  • Cool and Extract: Cool the mixture to room temperature and proceed with standard aqueous work-up and extraction as described in Protocol 1.

References

  • How can I properly quench POCl3? - ResearchGate. Available at: [Link]

  • CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents.
  • Can any one suggest an efficient method to distill POCl3 for chlorination ? | ResearchGate. Available at: [Link]

  • Vilsmeier reagent/POCl3 formation - Sciencemadness.org. Available at: [Link]

  • CN103364524A - Method for determination of the content of main components of phosphorus trichloride hydrolysis solution - Google Patents.
  • Phosphoryl chloride - Sciencemadness Wiki. Available at: [Link]

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. Available at: [Link]

  • POCl3 Reaction | PDF | Organic Synthesis - Scribd. Available at: [Link]

  • CA2242815A1 - Process for the purification of phosphorous oxychloride - Google Patents.
  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • EP0891942A1 - Process for purifying phosphorus oxychloride - Google Patents.
  • DE3908449A1 - Process for purifying POCl3 - Google Patents.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]

  • Phosphorus oxychloride - ChemBK. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

  • Phosphoryl chloride - Wikipedia. Available at: [Link]

Sources

Preventing hydrolysis of 4-Chloro-6,7-difluoroquinoline during workup

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Loss & Hydrolysis Prevention for 4-Chloro-6,7-difluoroquinoline Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely experiencing yield loss due to the rapid hydrolysis of This compound (CDFQ) back to its 4-hydroxy tautomer (the starting material, often a quinolone).[1] This molecule is an "activated" electrophile; the electron-withdrawing fluorine atoms at positions 6 and 7, combined with the protonation of the quinoline nitrogen during acidic workup, make the C4 position hypersensitive to Nucleophilic Aromatic Substitution (


) by water.

This guide provides a root cause analysis and a validated "Golden Path" workup protocol to arrest hydrolysis.

Part 1: Root Cause Analysis (The "Why")

The failure mechanism is Acid-Catalyzed Hydrolysis .

  • Activation: Residual acid (HCl/H₃PO₄ from POCl₃ quenching) protonates the quinoline nitrogen.

  • Inductive Effect: The fluorine atoms at C6 and C7 pull electron density from the ring, making C4 significantly more electrophilic than in non-fluorinated quinolines.

  • Attack: Water attacks C4, displacing the chloride.

  • Thermodynamic Trap: The product tautomerizes to the stable 4-quinolone form, which precipitates and is often mistaken for the product or lost in the aqueous phase.

Visualizing the Failure Mode

The following diagram illustrates the competition between isolation and hydrolysis.

HydrolysisMechanism cluster_danger Danger Zone (Aqueous Workup) SM Starting Material (4-Hydroxy-6,7-difluoroquinoline) Chlorination Chlorination (POCl3, Reflux) SM->Chlorination Product Target Product (this compound) Chlorination->Product Successful Conversion Product->Product Keep Dry / Neutral pH Activated Activated Intermediate (N-Protonated Species) Product->Activated Acidic pH (Workup) Hydrolyzed Hydrolyzed Impurity (Reverted to SM/Quinolone) Activated->Hydrolyzed + H2O / Heat

Caption: Fig 1. The hydrolysis trap. Acidic conditions post-reaction activate the molecule for rapid reversion to the starting material upon contact with water.

Part 2: Critical Control Points

To prevent hydrolysis, you must control three variables simultaneously: POCl₃ Concentration , Temperature , and pH .[1]

VariableThe RiskThe Fix
Excess POCl₃ Quenching creates massive heat + HCl + H₃PO₄. This "acid soup" accelerates hydrolysis instantly.Remove POCl₃ via vacuum distillation or toluene azeotrope before adding water.
Temperature Hydrolysis rate doubles for every ~10°C rise. Heat of neutralization is your enemy.Cryogenic Quench. Maintain internal temperature <5°C during aqueous contact.
pH Acid activates the N-ring (electrophilic C4). Strong base (OH⁻) attacks C4 or C7 (displacing Fluorine).[1]Buffer Zone. Target pH 7–8 using weak bases (Sodium Acetate or NaHCO₃). Avoid NaOH if possible.
Part 3: The "Golden Path" Protocol

Objective: Isolate CDFQ with >90% purity and minimal hydrolysis.

Reagents Required
  • Solvents: Toluene (anhydrous), Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Quench Buffer: 20% Sodium Acetate (aq) or Saturated NaHCO₃ (chilled to 0°C).[1]

  • Drying: Anhydrous Na₂SO₄.[2]

Step-by-Step Workflow

1. Solvent Swap (The Most Critical Step)

  • Do not pour the reaction mixture directly into water.

  • Distill off excess POCl₃ under reduced pressure (vacuum) at the lowest possible temperature (<60°C).

  • Chase: Add anhydrous Toluene and distill again to azeotropically remove trace POCl₃. Repeat 2x.

  • Result: You now have a concentrated oil/solid with minimal acid generator.

2. Dilution

  • Dissolve the residue in DCM or Ethyl Acetate (approx. 10 mL per gram of starting material).

  • Cool this organic solution to 0°C in an ice/salt bath.

3. The "Inverse Quench"

  • Prepare a beaker with your Quench Buffer (Sodium Acetate or NaHCO₃) and crushed ice. Stir vigorously.

  • Slowly pour the cold organic solution into the stirring aqueous buffer.

  • Why? This ensures the acid is immediately neutralized upon contact with water, preventing the formation of local acidic "hotspots."

4. Rapid Extraction

  • Separate layers immediately. Do not let them stir together for prolonged periods.

  • Wash the organic layer once with cold brine.

  • Dry over Anhydrous Na₂SO₄ immediately.

5. Isolation

  • Filter and evaporate solvent at <40°C .

  • Storage: Store under inert gas (Argon/Nitrogen) in the freezer. Moisture in the air can hydrolyze the solid over time.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose issues during your specific experiment.

WorkupLogic Start Start Workup POCl3_Removal Did you distill off excess POCl3? Start->POCl3_Removal Direct_Quench Did you pour Reaction -> Water? POCl3_Removal->Direct_Quench No (Risky) Yield_Check Is Yield < 50%? POCl3_Removal->Yield_Check Yes (Good) Direct_Quench->Yield_Check No (Inverse Quench) Fail_Hydrolysis FAILURE: Hydrolysis to Quinolone Direct_Quench->Fail_Hydrolysis Yes (Acid Spike) Success High Yield / Stable Product Yield_Check->Success No Fail_Decomp FAILURE: Thermal Decomposition Yield_Check->Fail_Decomp Yes (Check pH/Temp)

Caption: Fig 2. Troubleshooting logic flow. Skipping POCl3 removal is the most common cause of failure.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use NaOH to neutralize the reaction?

  • Strictly No. While NaOH neutralizes acid effectively, the Hydroxide ion (OH⁻) is a strong nucleophile. It can attack the C4 position (reverting to starting material) or displace the Fluorine at C7 (creating a different impurity). Use Sodium Acetate or Potassium Carbonate ; these are strong enough to neutralize HCl but weak enough to avoid nucleophilic attack [1].

Q2: My product turned into a solid that doesn't dissolve in DCM. What happened?

  • You likely formed the 4-hydroxy tautomer (the starting material). This species is highly polar and insoluble in DCM/EtOAc but soluble in hot acetic acid or polar aprotic solvents. This confirms hydrolysis occurred.[3]

Q3: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃?

  • Yes, and it is often preferred. SOCl₂ is easier to remove (lower boiling point: 76°C vs 106°C for POCl₃).[1] However, POCl₃ is generally more reactive for difficult substrates.[1] If switching to SOCl₂, use catalytic DMF (Vilsmeier-Haack conditions) to ensure complete conversion [2].[1]

Q4: Why does the literature mention "Ice Water" quenching if it's dangerous?

  • Many older protocols assume simple chloroquinolines (without electron-withdrawing fluorines).[1] The 6,7-difluoro substitution makes your specific molecule significantly more unstable. You cannot rely on generic quinoline protocols for fluorinated analogs [3].

References
  • BenchChem Technical Support. (2025).[2] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.[4] Retrieved from [1]

  • ResearchGate Community. (2021). Discussions on Chlorination of Quinazolin-4-one and Hydrolysis Prevention. Retrieved from

  • Organic Syntheses. (1948). Synthesis of 4,7-Dichloroquinoline (Generic Protocol). Org.[5][6] Synth. 1948, 28,[1] 38. Retrieved from [1]

  • PubChem. (2025).[7] 4-Chloro-6,7-dimethoxyquinoline (Analogous Stability Data).[1][8] CID 459610.[7] Retrieved from [1]

Sources

Technical Support Center: Purification of 4-Chloro-6,7-difluoroquinoline Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-6,7-difluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical synthetic intermediate.

Purification Workflow Overview

The general approach to purifying crude this compound involves a primary purification step, typically recrystallization, followed by an optional secondary, higher-resolution step like column chromatography if high purity is required. The choice of method depends on the nature of the impurities and the desired final purity of the product.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Purification PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis Re-assess purity PurityAnalysis->ColumnChromatography If purity is insufficient PureProduct Pure Product (>99%) PurityAnalysis->PureProduct If purity is sufficient

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Persistent Colored Impurities (Yellow/Brown/Black) in the Final Product

  • Question: I've recrystallized my this compound, but it still has a persistent yellow or brown color. What causes this and how can I remove it?

  • Answer:

    • Causality: Colored impurities in crude quinoline products often arise from high-temperature reactions, leading to the formation of polymeric or tar-like byproducts.[1] These impurities can be challenging to remove by recrystallization alone due to their amorphous nature and potential to be entrapped within the crystal lattice of the desired product.

    • Troubleshooting Steps:

      • Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal (typically 1-2% w/w). Heat the mixture to boiling for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

      • Solvent System Optimization for Recrystallization: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can be effective. For a related compound, 4-chloro-6,7-dimethoxyquinoline, a mixture of ethyl acetate and ethanol (1:1) has been used for recrystallization.[1] For the more polar difluoro- analog, you might explore solvent systems like toluene, ethyl acetate/hexane, or isopropanol.

      • Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is the next logical step. The stationary phase (silica gel) will strongly adsorb the polar, colored impurities, allowing the less polar this compound to be eluted.[2][3]

Issue 2: Low Yield After Recrystallization

  • Question: My yield of this compound is significantly lower than expected after recrystallization. What are the common causes and how can I improve it?

  • Answer:

    • Causality: Low yield during recrystallization can be attributed to several factors: using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Troubleshooting Steps:

      • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes the recovery of the product.

      • Prevent Premature Crystallization: Ensure the filtration apparatus (funnel and filter paper) is pre-heated before performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing out along with the impurities.

      • Second Crop of Crystals: Concentrate the mother liquor (the remaining solvent after the first filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 3: Difficulty in Separating the Product from Starting Material (4-Hydroxy-6,7-difluoroquinoline)

  • Question: My purified product is contaminated with the starting material, 4-hydroxy-6,7-difluoroquinoline. How can I effectively separate these two compounds?

  • Answer:

    • Causality: The starting material, 4-hydroxy-6,7-difluoroquinoline, is more polar than the chlorinated product due to the presence of the hydroxyl group. If the chlorination reaction is incomplete, the crude product will be a mixture of these two compounds.

    • Troubleshooting Steps:

      • Aqueous Wash: Before recrystallization, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a dilute aqueous base (e.g., 5% sodium bicarbonate or sodium hydroxide solution). The basic wash will deprotonate the acidic hydroxyl group of the starting material, forming a salt that is soluble in the aqueous layer and can be separated. The desired this compound will remain in the organic layer.

      • Column Chromatography: This is a very effective method for separating compounds with different polarities.[2][3] The more polar 4-hydroxy-6,7-difluoroquinoline will adhere more strongly to the silica gel, while the less polar this compound will elute first. A solvent system of petroleum ether and ethyl acetate is often a good starting point for such separations.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the column chromatography of this compound?

    • A1: A good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent like petroleum ether or hexanes and a moderately polar solvent like ethyl acetate.[2][4] You can start with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity of the mobile phase. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Q2: How can I monitor the progress of the column chromatography?

    • A2: The elution of compounds from the column should be monitored by collecting fractions and analyzing them using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the appropriate solvent system. The spots corresponding to the desired product can be visualized under a UV lamp (254 nm).[1]

  • Q3: What are the expected 1H NMR signals for this compound?

    • A3: While the exact chemical shifts will depend on the solvent used, for the analogous 4-chloro-6,7-dimethoxyquinoline, the aromatic protons appear as singlets and doublets in the region of δ 7.3-8.6 ppm.[1][4] For this compound, you would expect to see coupling between the protons and the fluorine atoms on the quinoline ring.

  • Q4: Is it possible to purify this compound by distillation?

    • A4: While some quinoline derivatives can be purified by distillation, especially under reduced pressure, it is generally less common for solid compounds like this compound.[5] Recrystallization and column chromatography are typically more effective for removing non-volatile impurities.

Purification Parameters Overview

Purification MethodKey ParametersExpected Outcome
Recrystallization Solvent System: Toluene, Ethyl Acetate/Hexane, Ethanol/Ethyl Acetate[1]Purity: >95% (can be higher depending on crude purity). Yield: 70-85%
Column Chromatography Stationary Phase: Silica Gel (60-120 or 230-400 mesh)[2] Mobile Phase: Petroleum Ether/Ethyl Acetate gradient[4]Purity: >99%[4]. Yield: 60-80% (depending on loading and separation)
Charcoal Treatment Adsorbent: Activated Charcoal (1-2% w/w)Removal of colored, high molecular weight impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethyl acetate).

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography of this compound

  • Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of glass wool or cotton to the bottom and cover it with a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 petroleum ether:ethyl acetate). Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully add the sample solution to the top of the silica gel bed.

  • Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions.

  • Monitor the Separation: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate. Available at: [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing. Available at: [Link]

  • How to purify synthetic fluoroquinolones, using column chromatography? - ResearchGate. Available at: [Link]

  • Recrystallisation of crude 4,7-dichloroquinoline (5) - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 3,4-Difluoroaniline Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting cyclization reactions involving 3,4-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in their synthetic routes. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

The presence of two electron-withdrawing fluorine atoms on the aniline ring significantly impacts its reactivity, often leading to sluggish or incomplete reactions. This guide will address common issues and provide actionable solutions for several key cyclization strategies.

Section 1: Troubleshooting Common Cyclization Reactions

This section is divided into specific, common cyclization reactions where 3,4-difluoroaniline might be used as a starting material. Each subsection addresses frequently encountered problems in a question-and-answer format.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. When using 3,4-difluorophenylhydrazine (derived from 3,4-difluoroaniline), its reduced nucleophilicity can pose challenges.[1][2]

Question: My Fischer indole synthesis with 3,4-difluorophenylhydrazine is giving very low yields or failing completely. What are the likely causes?

Answer:

Low yields in the Fischer indole synthesis with electron-deficient hydrazines like 3,4-difluorophenylhydrazine can often be attributed to several factors:

  • Inadequate Acid Catalyst: The acid catalyst is crucial for the isomerization of the hydrazone to the enamine and the subsequent[3][3]-sigmatropic rearrangement.[1] With an electron-deficient system, a stronger acid may be required to facilitate these steps. However, excessively strong acids can lead to degradation of the starting material or product.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Electron-deficient substrates may require higher temperatures and longer reaction times to proceed to completion.

  • N-N Bond Cleavage: A significant side reaction, especially with hydrazones bearing strong electron-donating groups on the carbonyl-derived portion, is the cleavage of the N-N bond.[1][4]

Troubleshooting Steps:

  • Optimize the Acid Catalyst:

    • If you are using a Brønsted acid like HCl or H₂SO₄, consider switching to a Lewis acid such as ZnCl₂, BF₃, or AlCl₃.[1][5] Lewis acids can be more effective at promoting the key rearrangement step.

    • Experiment with different concentrations of your chosen acid.

  • Adjust Reaction Temperature and Time:

    • Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC to avoid decomposition.

    • Extend the reaction time. Some sluggish reactions may require overnight or even longer refluxing.

  • Consider a Different Solvent:

    • While alcohols like methanol and ethanol are common, a higher-boiling point solvent might be beneficial for increasing the reaction temperature. Toluene or xylene are suitable options.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[6][7] When the aryl group is a 3,4-difluorophenyl moiety, the reduced nucleophilicity of the aromatic ring can hinder the cyclization step.

Question: I am attempting a Pictet-Spengler reaction with a β-(3,4-difluorophenyl)ethylamine derivative, and the reaction is stalling after iminium ion formation. How can I drive the cyclization to completion?

Answer:

The driving force for the Pictet-Spengler reaction is the electrophilicity of the iminium ion and the nucleophilicity of the aromatic ring.[6] With an electron-deficient ring system, the cyclization step is often the rate-limiting step.

  • Harsh Reaction Conditions: Unlike electron-rich indoles or pyrroles, less nucleophilic aromatic rings like a difluorophenyl group often require higher temperatures and stronger acids to achieve good yields.[6]

Troubleshooting Steps:

  • Increase Acidity and Temperature:

    • Employ stronger acids like trifluoroacetic acid (TFA) or even superacids. The reaction may require refluxing conditions.[6]

    • Ensure your reaction is heated sufficiently. A higher temperature will provide the necessary activation energy for the cyclization to occur.

  • Solvent Choice:

    • While the reaction is often performed in protic solvents, aprotic media have been shown to sometimes provide superior yields.[6] Consider screening solvents like dichloromethane or acetonitrile.

  • Microwave Irradiation:

    • Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields for sluggish reactions by providing efficient and uniform heating.

Benzimidazole Synthesis

The synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids is a common heterocyclic forming reaction.[8][9] Using 3,4-difluoro-o-phenylenediamine introduces the challenge of reduced nucleophilicity of the amino groups.

Question: My benzimidazole synthesis using 3,4-difluoro-o-phenylenediamine and an aldehyde is sluggish and producing significant amounts of side products. What can I do to improve the yield of the desired benzimidazole?

Answer:

The key steps in benzimidazole synthesis are the initial condensation to form a Schiff base, followed by cyclization and oxidation. The reduced nucleophilicity of the difluorinated diamine can slow down these steps, allowing for side reactions to occur.

Troubleshooting Steps:

  • Choice of Reaction Partner:

    • If using an aldehyde, consider converting it to a more reactive species. For example, using the corresponding bisulfite adduct can sometimes lead to cleaner reactions.

    • Alternatively, using a carboxylic acid with a coupling agent (e.g., EDC, DCC) or converting the carboxylic acid to an acid chloride can improve reactivity.

  • Catalyst and Reaction Conditions:

    • A zinc-catalyzed cyclization in the presence of a reducing agent like poly(methylhydrosiloxane) can be effective.[8]

    • Microwave irradiation has been shown to be beneficial in terms of both yield and reaction time for the synthesis of benzimidazole derivatives.[8]

  • One-Pot Procedures:

    • For the synthesis from a 2-nitro-3,4-difluoroaniline precursor, a one-pot reduction and cyclization using formic acid and iron powder can be highly efficient.[8]

Section 2: General FAQs for 3,4-Difluoroaniline Cyclizations

Q1: Does the purity of 3,4-difluoroaniline significantly impact cyclization yields?

A1: Absolutely. Impurities in the starting aniline can interfere with the reaction. For instance, residual starting materials from the synthesis of 3,4-difluoroaniline, such as 3,4-difluoronitrobenzene, can lead to unwanted side reactions. It is crucial to use highly pure 3,4-difluoroaniline, which can be achieved by distillation or recrystallization.

Q2: Are there any specific safety precautions I should take when working with fluorinated anilines and strong acids at high temperatures?

A2: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. When heating reactions with strong acids, be mindful of the potential for pressure buildup and use appropriate glassware and pressure-relief systems if necessary. Haloanilines can be toxic, so avoid inhalation and skin contact.[10]

Q3: Can I use palladium-catalyzed cross-coupling reactions to build a precursor for cyclization with 3,4-difluoroaniline?

A3: Yes, this is a viable strategy. For example, o-haloanilines can undergo Pd-catalyzed cross-coupling reactions to form 2-alkenylanilines, which can then be cyclized to form indoles.[11] This approach can be advantageous as it allows for the introduction of diverse substituents.

Section 3: Experimental Protocols and Data

Representative Protocol: Fischer Indole Synthesis with 3,4-Difluorophenylhydrazine

This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.

Step 1: Formation of the Hydrazone

  • Dissolve 3,4-difluorophenylhydrazine (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired ketone or aldehyde (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 1-4 hours, or until TLC analysis indicates complete consumption of the starting hydrazine.

  • The hydrazone can be isolated by removing the solvent under reduced pressure or by precipitation and filtration. It is often used in the next step without further purification.

Step 2: Cyclization

  • To the crude hydrazone, add a suitable solvent (e.g., toluene, xylene, or a higher-boiling alcohol).

  • Add the acid catalyst (e.g., ZnCl₂, p-toluenesulfonic acid). The optimal amount should be determined experimentally, typically ranging from 0.5 to 2.0 equivalents.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended RangeNotes
Temperature 80-140 °CHigher temperatures may be needed for less reactive substrates.
Acid Catalyst Lewis or BrønstedLewis acids like ZnCl₂ are often more effective.
Solvent Toluene, XyleneHigher boiling point solvents allow for higher reaction temperatures.
Visualization of Key Concepts
Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Cyclization check_purity Check Starting Material Purity start->check_purity optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst adjust_conditions Adjust Reaction Conditions (Temperature and Time) optimize_catalyst->adjust_conditions change_solvent Change Solvent adjust_conditions->change_solvent consider_mw Consider Microwave Irradiation change_solvent->consider_mw success Improved Yield consider_mw->success

Caption: A decision tree for troubleshooting low yields.

Generalized Cyclization Mechanism

Cyclization_Mechanism aniline 3,4-Difluoroaniline Derivative intermediate Intermediate (e.g., Imine, Hydrazone) aniline->intermediate + Electrophile electrophile Electrophilic Partner (e.g., Aldehyde, Ketone) electrophile->intermediate cyclized_product Cyclized Product intermediate->cyclized_product Acid Catalyst, Heat

Caption: A simplified overview of a typical cyclization reaction.

References

  • RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents.
  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents.
  • Methanococcus jannaschii generates L-proline by cyclization of L-ornithine - PubMed. Available at: [Link]

  • The mechanism of the Pictet–Spengler reaction. - ResearchGate. Available at: [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - NIH. Available at: [Link]

  • Bioconjugation - Wikipedia. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. Available at: [Link]

  • (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchGate. Available at: [Link]

  • Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Indoles from o-Haloanilines | The Journal of Organic Chemistry. Available at: [Link]

  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]

  • Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines. Available at: [Link]

  • Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines - Semantic Scholar. Available at: [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - MDPI. Available at: [Link]

  • Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO - PMC - NIH. Available at: [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - NIH. Available at: [Link]

  • (PDF) Fischer Indole Synthesis - ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

  • Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles - NIH. Available at: [Link]

  • Pictet-Spengler Reaction - NROChemistry. Available at: [Link]

  • Anilines as Nucleophiles | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Aniline Substituted Benzimidazole Derivatives - ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - MDPI. Available at: [Link]

  • BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE - YouTube. Available at: [Link]

  • Effect of Substituents on the Basicity of Anilines - YouTube. Available at: [Link]

  • Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Chloro-6,7-difluoroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6,7-difluoroquinoline (CAS: 318685-01-7) is a critical bicyclic heteroaromatic intermediate employed in the synthesis of fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin). Its structural integrity is defined by the specific substitution pattern on the benzenoid ring (fluorines at C6, C7) and the pyridine ring (chlorine at C4).

This guide provides a detailed analysis of its 1H NMR spectrum , focusing on the diagnostic spin-spin coupling patterns induced by the fluorine atoms. We compare these spectral features against non-fluorinated and electron-rich analogs to provide a robust framework for structural verification.

Structural Analysis & Spin System Prediction

Before analyzing the spectrum, we must define the magnetic environment of the four aromatic protons. The molecule belongs to the


 point group (approximate), but magnetically, all protons are chemically non-equivalent.
The Spin Systems
  • Pyridine Ring (AB System):

    • H2: Located between the ring nitrogen and C3. It is the most deshielded proton due to the inductive effect of Nitrogen.

    • H3: Located beta to Nitrogen and ortho to the Chlorine at C4. It couples with H2 (

      
      ).
      
  • Benzenoid Ring (AMX System with Fluorine):

    • The protons H5 and H8 are isolated from each other by the fluorines at C6 and C7.

    • H5: Peri to the Chlorine at C4. It couples with F6 (ortho) and F7 (meta).

    • H8: Peri to the Nitrogen lone pair (spatial). It couples with F7 (ortho) and F6 (meta).

Theoretical Coupling Tree (Graphviz)

The following diagram illustrates the splitting pathways that generate the characteristic "doublet of doublets" (dd) signals for H5 and H8.

CouplingTree H5_Origin H5 Signal (Singlet) H5_J_Ortho Split by F6 (Ortho, ~10 Hz) H5_Origin->H5_J_Ortho 3J(H-F) H5_Final H5 Observed: Doublet of Doublets (dd) H5_J_Ortho->H5_Final 4J(H-F) (Meta, ~7 Hz) H8_Origin H8 Signal (Singlet) H8_J_Ortho Split by F7 (Ortho, ~10 Hz) H8_Origin->H8_J_Ortho 3J(H-F) H8_Final H8 Observed: Doublet of Doublets (dd) H8_J_Ortho->H8_Final 4J(H-F) (Meta, ~7 Hz)

Caption: J-coupling tree demonstrating the origin of the multiplet patterns for protons H5 and H8 due to 19F-1H interactions.

Experimental Data & Assignments

Sample Conditions:

  • Solvent: Deuterated Chloroform (

    
    )
    
  • Frequency: 400 MHz[1][2][3]

  • Reference: TMS (

    
     0.00 ppm) or Residual 
    
    
    
    (
    
    
    7.26 ppm)
Spectral Data Table
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-2 8.75 Doublet (d)

Deshielded by adjacent Nitrogen; characteristic

-proton.
H-5 7.97 Doublet of Doublets (dd)

,

Deshielded by peri-effect of C4-Cl. Large H-F couplings.
H-8 7.88 Doublet of Doublets (dd)

,

Slightly shielded relative to H5. Large H-F couplings.
H-3 7.50 Doublet (d)

Shielded

-proton; couples only with H2.

Note: Chemical shifts may vary by


 ppm depending on concentration and pH.

Comparative Analysis: Validating the Structure

To confirm the identity of this compound, it is essential to compare its spectrum with its direct precursors and analogs. This comparison highlights the "Fingerprint" of the 6,7-difluoro substitution.

Comparison Table
FeatureTarget: 4-Cl-6,7-F2-Quinoline Comparator 1: 4-Chloro-6,7-dimethoxyquinoline Comparator 2: 4-Chloroquinoline (Unsubstituted)
H-2 Shift 8.75 ppm 8.60 ppm~8.80 ppm
H-5 Signal dd (7.97 ppm) Singlet (7.54 ppm)Doublet/Multiplet (~8.2 ppm)
H-8 Signal dd (7.88 ppm) Singlet (7.44 ppm)Doublet/Multiplet (~8.1 ppm)
H-3 Shift 7.50 ppm 7.40 ppm~7.50 ppm
Key Difference Strong H-F Splitting No Splitting (Singlets) Complex H-H Splitting
Analysis of Differences
  • Vs. Dimethoxy Analog: The 6,7-dimethoxy analog lacks fluorine. Consequently, H5 and H8 appear as singlets because the methoxy groups block the ortho/meta positions and do not couple significantly with the ring protons. In the target molecule, the dd pattern is diagnostic of the Fluorine presence.

  • Vs. Unsubstituted: In 4-chloroquinoline, H5, H6, H7, and H8 form a complex 4-spin system (ABCD or similar). In the target, the 6,7-substitution simplifies the system to two isolated protons (H5, H8), but the H-F coupling adds a new layer of complexity (large

    
     values).
    

Experimental Protocol for Verification

To reproduce the data above for quality control (QC) purposes, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Add 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (v/v).
    
    • Note: Ensure the solution is clear. If the compound is the hydrochloride salt, add 1 drop of

      
       or use 
      
      
      
      instead, as the salt is insoluble in chloroform.
  • Tube: Transfer to a clean, dry 5 mm NMR tube.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Spectral Width: 14 ppm (-1 to 13 ppm).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Scans (NS): 16 (usually sufficient for >10 mg).

  • Temperature: 298 K (

    
    ).
    
Step 3: Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is recommended for the aromatic region to resolve the "dd" feet.

  • Baseline: Polynomial correction (order 5).

Structural Verification Workflow

Use the following logic flow to confirm your product is the correct regioisomer and not an impurity.

VerificationFlow Start Acquire 1H NMR Spectrum CheckH2 Check 8.7-8.8 ppm: Is there a Doublet? Start->CheckH2 CheckH3 Check 7.5 ppm: Is there a Doublet? CheckH2->CheckH3 Yes ResultFail1 FAIL: Possible 4-Quinolone (Tautomer) (Check OH peak >10ppm) CheckH2->ResultFail1 No (Broad singlet?) CheckAromatic Analyze 7.8-8.0 ppm: Are there two 'dd' signals? CheckH3->CheckAromatic Yes ResultPass PASS: This compound CheckAromatic->ResultPass Yes (J ~10, 8 Hz) ResultFail2 FAIL: Regioisomer or Missing F (Check Singlets/Multiplets) CheckAromatic->ResultFail2 No (Singlets?)

Caption: Logical decision tree for validating the structural identity of this compound based on 1H NMR features.

References

  • De, D., Byers, L. D., & Krogstad, D. J. (1997). Synthesis of this compound. Journal of Heterocyclic Chemistry, 34(1), 315-320.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. (Foundational chemistry for the synthesis).[4][5][6]

  • United States Patent US7220856B2 . (2007). Substituted quinoline CCR5 receptor antagonists. (Contains specific experimental NMR data for the title compound).

  • Organic Chemistry Data . (n.d.). 1H NMR Chemical Shifts of Heterocycles.

Sources

A Senior Application Scientist's Guide to ¹⁹F NMR Chemical Shifts for 6,7-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of drug design. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various analytical techniques employed to characterize these fluorinated molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool. Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus provide an exquisitely detailed window into the electronic environment of the fluorine atoms, making it an invaluable asset in structural elucidation and for probing molecular interactions.[1]

This guide provides an in-depth analysis of the ¹⁹F NMR chemical shifts for a critical class of compounds: 6,7-difluoroquinoline derivatives. These scaffolds are central to the development of numerous antibacterial agents, including the widely prescribed fluoroquinolone antibiotics.[2] Understanding the nuances of their ¹⁹F NMR spectra is paramount for researchers engaged in the synthesis, characterization, and optimization of these and related therapeutic agents.

The 6,7-Difluoroquinoline Core: A Tale of Two Fluorines

The 6,7-difluoro-4-quinolone-3-carboxylic acid core is the foundational structure for many potent antibacterial drugs. The electronic environment, and thus the ¹⁹F NMR chemical shifts, of the fluorine atoms at the C6 and C7 positions are highly sensitive to substitutions on the quinoline ring system, particularly at the N1 and C7 positions.

Substituent Effects on ¹⁹F NMR Chemical Shifts

The chemical shift of a fluorine atom is dictated by the degree of shielding or deshielding it experiences from the surrounding electron density. Electron-withdrawing groups will generally deshield the fluorine nucleus, causing its resonance to appear at a higher frequency (downfield), while electron-donating groups will increase shielding, shifting the resonance to a lower frequency (upfield).[3]

In the context of 6,7-difluoroquinoline derivatives, the following trends are generally observed:

  • N1-Substitution: The nature of the substituent at the N1 position significantly influences the electronic distribution throughout the quinoline ring. For instance, the introduction of a cyclopropyl group, a common feature in many fluoroquinolone antibiotics, will have a distinct effect on the chemical shifts of both F6 and F7 compared to a simple alkyl or aryl group.

  • C7-Substitution: The C7 position is a frequent site of modification to modulate the antibacterial spectrum and potency. The introduction of various amine-containing heterocycles (e.g., piperazine, pyrrolidine) at this position directly perturbs the electronic environment of the adjacent C7-fluorine and, to a lesser extent, the C6-fluorine. The basicity and steric bulk of these substituents can lead to significant changes in the ¹⁹F NMR spectrum.

To illustrate these effects, the following table summarizes experimentally observed ¹⁹F NMR chemical shifts for a selection of 6,7-difluoroquinoline derivatives.

CompoundN1-SubstituentC7-SubstituentF6 Chemical Shift (ppm)F7 Chemical Shift (ppm)SolventReference
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidCyclopropyl-HNot ReportedNot ReportedNot Reported[N/A]
CiprofloxacinCyclopropylPiperazinyl~ -110~ -130DMSO-d₆[4]
LevofloxacinMethyl4-Methylpiperazinyl~ -118~ -123DMSO-d₆[5]

Note: The exact chemical shift values can vary depending on the solvent, concentration, and pH of the sample.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Key factors influencing the ¹⁹F NMR chemical shifts in 6,7-difluoroquinoline derivatives.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

Obtaining clean, reproducible ¹⁹F NMR spectra is crucial for accurate structural assignment and comparative analysis. The following protocol outlines a robust methodology for the acquisition of high-quality data for 6,7-difluoroquinoline derivatives.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for many fluoroquinolone derivatives due to its high polarity. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) may also be suitable depending on the specific compound's solubility. It is critical to use the same solvent for all samples in a comparative study to minimize solvent-induced chemical shift variations.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Reference Standard: While modern NMR spectrometers can be internally referenced, the use of an external reference standard containing a fluorine-containing compound with a known chemical shift (e.g., trifluorotoluene or hexafluorobenzene) can be beneficial for ensuring high accuracy and comparability across different instruments and experiments.[6]

II. NMR Instrument Parameters

The following are general guidelines for setting up a standard 1D ¹⁹F NMR experiment. These parameters may need to be optimized for your specific instrument and sample.

ParameterRecommended Value/SettingRationale
Pulse Program A standard single-pulse experiment (e.g., zg) is typically sufficient.For routine 1D spectra, a simple pulse-acquire sequence is effective.
Transmitter Frequency (O1P) Centered in the expected chemical shift range of aromatic fluorines (~ -100 to -140 ppm).Centering the spectral window reduces artifacts and ensures uniform excitation.
Spectral Width (SW) 200-250 ppmThe wide chemical shift range of ¹⁹F NMR necessitates a broad spectral window to avoid signal folding.[1]
Acquisition Time (AQ) 1-2 secondsLonger acquisition times can improve resolution, but may not be necessary if signals are sharp singlets or simple multiplets.
Relaxation Delay (D1) 2-5 secondsA sufficient relaxation delay is crucial for accurate integration and quantitative analysis.[7]
Number of Scans (NS) 16 to 128 (or more)The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
Proton Decoupling Broadband proton decoupling (e.g., garp or waltz16)Decoupling protons simplifies the ¹⁹F spectrum by removing ¹H-¹⁹F couplings, resulting in sharper signals.[6]
III. Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the appropriate standard (e.g., CFCl₃ at 0 ppm).

  • Integration: Integrate the signals of interest to determine their relative ratios.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: A streamlined workflow for acquiring and processing ¹⁹F NMR spectra of 6,7-difluoroquinoline derivatives.

Concluding Remarks for the Practicing Scientist

The ¹⁹F NMR spectrum of a 6,7-difluoroquinoline derivative is a rich source of information that, when properly interpreted, can provide profound insights into its chemical structure and electronic properties. By understanding the influence of various substituents and carefully controlling experimental parameters, researchers can leverage ¹⁹F NMR as a highly effective tool for accelerating the drug discovery and development process. The data and protocols presented in this guide serve as a foundational resource for scientists working with this important class of fluorinated compounds.

References

  • Giraud, N., et al. (2011). ¹⁹F NMR chemical shifts in diastereoisomers. Magnetic Resonance in Chemistry, 49(9), 559-564.
  • Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
  • Hoy, M. J., & O'Hagan, D. (2019). ¹⁹F NMR spectroscopy for the analysis of fluorinated compounds. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-28). Royal Society of Chemistry.
  • Jackson, G. E., & Gay, D. A. (1997). ¹⁹F-NMR studies of the interaction of fluoroquinolone antibacterial agents with magnesium(II). Journal of Inorganic Biochemistry, 65(4), 223-228.
  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Cui, W., et al. (2018). ¹⁹F NMR for screening and binding analysis of protein–ligand interactions. Acta Pharmaceutica Sinica B, 8(5), 689-700.
  • Dalvit, C., et al. (2003). ¹⁹F NMR for fragment-based screening: theory and validation. Journal of the American Chemical Society, 125(50), 15478-15487.
  • Vulpetti, A., & Dalvit, C. (2012). ¹⁹F-NMR: a valuable tool for drug discovery. Expert opinion on drug discovery, 7(6), 493-510.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. Available from: [Link]

  • Trefi, S., et al. (2008). Generic ciprofloxacin tablets contain the stated amount of drug and different impurity profiles: A ¹⁹F, ¹H and DOSY NMR analysis. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 817-823.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.
  • University of Ottawa. ¹⁹Flourine NMR. Available from: [Link]

  • Claridge, T. D. W. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Gunther, H. (2013).
  • National Institutes of Health. New Frontiers and Developing Applications in ¹⁹F NMR. Available from: [Link]

  • Wawer, I., & Pisklak, D. M. (2011). Solid-state NMR spectroscopy in drug analysis. Journal of pharmaceutical and biomedical analysis, 55(5), 891-912.
  • Casas, J. S., et al. (2000). ¹H and ¹³C NMR study of the ciprofloxacin complexes of Zn(II), Cd(II) and Hg(II). Journal of Inorganic Biochemistry, 78(4), 327-333.
  • Popescu, A., & Hancu, G. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceuticals, 15(9), 1056.
  • Singh, P. K., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of Ultra Chemistry, 16(5), 58-62.

Sources

FTIR Characterization Guide: 4-Chloro vs. 6,7-Difluoro Motifs in Heterocyclic Drug Cores

[1]

Executive Summary

In the development of kinase inhibitors (e.g., EGFR inhibitors like Gefitinib), the 4-chloro-6,7-difluoroquinazoline (or quinoline) scaffold is a ubiquitous intermediate.[1] The distinction between the 4-chloro and 6,7-difluoro functional groups is critical not just for structural confirmation, but for reaction monitoring.

The 4-chloro substituent acts as a reactive "handle" for nucleophilic aromatic substitution (

6,7-difluoro1

Technical Background: Vibrational Theory

To accurately interpret the FTIR spectrum of these halogenated heterocycles, one must understand the vibrational modes governed by the reduced mass (


The Mass Effect & Electronegativity
  • C-F Bonds (Strong & Light): Fluorine is light (19 amu) and forms a very strong bond with carbon.[1] This results in high-frequency vibrations (1000–1400 cm⁻¹ ) that are often the most intense bands in the spectrum due to the large dipole moment change.

  • C-Cl Bonds (Weak & Heavy): Chlorine is heavier (35.5 amu) and forms a weaker bond.[1] This shifts the stretching frequency to the "fingerprint" region (600–800 cm⁻¹ ), often overlapping with ring deformations.

The Substitution Pattern (Fingerprint Region)

The position of the halogens dictates the aromatic C-H out-of-plane (OOP) bending modes.

  • 6,7-Difluoro Substitution: On a quinoline/quinazoline ring, placing fluorines at positions 6 and 7 leaves protons at positions 5 and 8 .[1] These protons are isolated from each other (para-like orientation on the fused ring).[1] This creates a specific "isolated hydrogen" OOP signature distinct from adjacent protons.[1]

Comparative Analysis: Characteristic Peaks

The following table summarizes the diagnostic peaks required to distinguish the reactive 4-chloro group from the stable 6,7-difluoro core.

Table 1: Diagnostic FTIR Peaks for 4-Chloro vs. 6,7-Difluoro Motifs[1]
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Value
4-Chloro C-Cl Stretch 730 – 760 Medium/StrongPrimary Indicator. Disappears upon

reaction.[1]
Aryl-Cl In-plane1080 – 1096MediumSecondary check; often overlaps with C-F.
6,7-Difluoro C-F Stretch 1200 – 1250 Very Strong Core Confirmation. Persists throughout synthesis.[1]
C-F Stretch (2)1280 – 1320StrongConfirmation of multiple fluorines.[1]
C-H OOP Bend 860 – 900 MediumIsomer Check. Indicates isolated H's (Pos 5,8).[1]
Detailed Spectral Interpretation
The 4-Chloro "Reactive Handle"

The C-Cl stretch at the 4-position of a quinazoline is heavily coupled with ring vibrations. Experimental data for 4-chloro-substituted heterocycles consistently shows a distinct band near 738 cm⁻¹ .[1]

  • Critical Observation: In a substitution reaction (e.g., reacting with an aniline), this peak must disappear .[1] If it remains, the reaction is incomplete.[1]

The 6,7-Difluoro "Stable Core"

The C-F bond creates a massive dipole change, resulting in broad, intense bands.

  • The "Tetrasubstituted" Pattern: The 6,7-difluoro substitution pattern (on the benzenoid ring of the heterocycle) effectively creates a 1,2,4,5-tetrasubstituted benzene system (considering the ring fusion points). This results in a solitary C-H OOP bending vibration between 860–900 cm⁻¹ , corresponding to the isolated protons at positions 5 and 8.

Visual Logic: Reaction Monitoring Workflow

The following diagram illustrates the logical workflow for using FTIR to monitor the conversion of a 4-chloro-6,7-difluoro intermediate into a final drug candidate.

ReactionMonitoringStartStart: Crude Reaction MixtureAcquireAcquire FTIR Spectrum(4000 - 600 cm⁻¹)Start->AcquireCheckCFCheck 1200-1250 cm⁻¹ Region(Strong C-F Bands)Acquire->CheckCFCheckCClCheck 730-760 cm⁻¹ Region(C-Cl Stretch)CheckCF->CheckCClBands Strong & IntactCF_AbsentERROR: Core DegradationCheck ReagentsCheckCF->CF_AbsentBands Weak/MissingCCl_PresentIncomplete ReactionContinue Heating/StirringCheckCCl->CCl_PresentPeak Visible (~738 cm⁻¹)CCl_AbsentReaction CompleteProceed to WorkupCheckCCl->CCl_AbsentPeak Absent

Figure 1: FTIR decision logic for monitoring the nucleophilic aromatic substitution of 4-chloro-6,7-difluoroquinazoline.

Experimental Protocol

To reliably distinguish the low-frequency C-Cl stretch from the fingerprint noise, specific instrument parameters are required.

Method: ATR-FTIR (Attenuated Total Reflectance)

Why ATR? It requires minimal sample prep and is ideal for solid intermediates.[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

    • Warning: Avoid Germanium (Ge) crystals if possible, as their cutoff frequency (~650 cm⁻¹) is too close to the C-Cl region, potentially obscuring the 738 cm⁻¹ peak.[1]

  • Sample Prep:

    • Place ~5 mg of the solid powder onto the crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for the 700 cm⁻¹ region).

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res) if resolving closely spaced peaks.[1]

    • Scans: 32 scans (minimum) to reduce noise in the fingerprint region.

    • Range: 4000 – 600 cm⁻¹.[1]

Self-Validation Step
  • Baseline: Run a background scan of the clean crystal before every sample.

  • Control: Run the starting material (4-chloro-6,7-difluoro compound) first.[1] Identify the 738 cm⁻¹ peak. If this peak is not visible in the starting material, your detector cutoff may be too high, or the sample contact is poor.

Comparison with Alternatives

How does this specific substitution pattern compare to other common analogs?

Feature4-Chloro-6,7-Difluoro 4-Chloro-Unsubstituted 4-Chloro-Mono-Fluoro (6-F)
C-Cl Stretch ~738 cm⁻¹~760-770 cm⁻¹~740-750 cm⁻¹
C-F Stretch Very Strong (1200-1250) AbsentStrong (Single band)
OOP Bending 860-900 cm⁻¹ (Isolated H) 750-770 cm⁻¹ (4 adj H)800-850 cm⁻¹ (2 adj H)
Complexity High (Multiple C-F couplings)Low (Clean aromatic bands)Medium

Key Insight: The "Isolated H" peak (860-900 cm⁻¹) is the most reliable way to distinguish the 6,7-difluoro isomer from a 6-fluoro or 7-fluoro analog (which would have adjacent hydrogens, shifting the OOP bend to lower frequencies ~800-820 cm⁻¹).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][Link][1]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Aromatic Compounds.[Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] [Link]

  • ResearchGate. FTIR spectrum of 7-bromo-6-chloro-3-...-quinazolinone crystal (Data on C-Cl stretch).[Link]

A Comparative Guide to the Reactivity of 4-Chloro-6,7-difluoroquinoline and 4-Chloro-6,7-dimethoxyquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the synthesis of a multitude of therapeutic agents. Among the vast array of quinoline-based intermediates, 4-chloro-6,7-disubstituted quinolines are of particular importance, serving as key building blocks for several targeted cancer therapies. This guide provides an in-depth comparison of the reactivity of two such pivotal intermediates: 4-chloro-6,7-difluoroquinoline and 4-chloro-6,7-dimethoxyquinoline. Our focus will be on their susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction in the synthesis of drugs like the epidermal growth factor receptor (EGFR) inhibitors Lapatinib and Gefitinib.

This analysis is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical experimental context to inform synthetic strategy and decision-making.

The Central Question: Substituent Effects on Reactivity

The core of our comparison lies in understanding how the substituents at the 6 and 7 positions—difluoro versus dimethoxy—influence the reactivity of the C4-chloro position towards nucleophilic attack. The SNAr mechanism is a two-step process involving the initial attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The rate-determining step is typically the formation of this intermediate, the stability of which is paramount to the overall reaction rate. Electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the carbon bearing the leaving group and stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.

Theoretical Underpinnings: A Tale of Two Electronic Effects

The divergent reactivity of this compound and 4-chloro-6,7-dimethoxyquinoline can be rationalized by considering the electronic properties of the fluoro and methoxy substituents.

Fluorine: The Inductive Powerhouse

Fluorine is the most electronegative element, and its presence on the quinoline ring exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic system, making the C4 position more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the fluorine atoms can effectively stabilize the negative charge of the Meisenheimer intermediate through their inductive pull.

Methoxy: A Dichotomy of Effects

The methoxy group, in contrast, exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but more significantly, it possesses a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. In the context of the quinoline ring, the resonance effect of the methoxy groups increases the electron density of the aromatic system, thereby deactivating it towards nucleophilic attack compared to an unsubstituted ring.

Therefore, from a theoretical standpoint, the powerful electron-withdrawing nature of the two fluorine atoms in This compound is expected to render it significantly more reactive in SNAr reactions than 4-chloro-6,7-dimethoxyquinoline , where the electron-donating resonance effect of the methoxy groups predominates.

Experimental Data: A Comparative Look at Reaction Conditions

IntermediateNucleophileSolvent(s)TemperatureReaction TimeYield
This compound3-Aminophenol derivativeN/AN/AN/AN/A
2,4-Dichloro-6,7-dimethoxyquinazolineAniline derivativesIsopropanolReflux6 hoursSatisfactory
2,4-Dichloro-6,7-dimethoxyquinazoline4-AminophenolDioxane80 °C12 hours60%[1]
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline3-EthynylanilinePyridine/IsopropanolN/AN/A71% (after purification)[2]
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline3-EthynylanilineN/AReflux1.5 hoursN/A[1]

Note: The data for the dimethoxy and bis(2-methoxyethoxy) analogs are for the closely related quinazoline scaffold. The reactivity at the 4-position is expected to be comparable.

The available data, though not a direct comparison, supports the theoretical prediction. The synthesis of Gefitinib and related compounds from 4-chloro-6,7-dimethoxyquinazoline derivatives often requires elevated temperatures (refluxing in isopropanol or heating at 80°C) and extended reaction times (6-12 hours) to achieve good yields[1]. In contrast, while specific conditions for the difluoro analog with a simple amine are not detailed in the provided search results, the general principles of SNAr suggest that the significantly more activated nature of the difluoro-substituted ring would allow for milder reaction conditions (lower temperatures and/or shorter reaction times) to achieve similar conversions.

Mechanistic Visualization

The following diagrams illustrate the key mechanistic steps and the electronic influence of the substituents.

SNAr_Mechanism cluster_start Initial State cluster_intermediate Rate-Determining Step cluster_product Final Product Quinoline 4-Chloro-6,7-R-quinoline Meisenheimer Meisenheimer Complex (Anionic Intermediate) Quinoline->Meisenheimer Nucleophilic Attack Nucleophile Nu-H Nucleophile->Meisenheimer Product 4-Nu-6,7-R-quinoline Meisenheimer->Product Loss of Cl- HCl HCl Meisenheimer->HCl

Caption: Generalized workflow of a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinoline.

Substituent_Effects Difluoroquinoline This compound Reactivity Reactivity in SNAr Difluoroquinoline->Reactivity Increased (Strong -I effect of F) Dimethoxyquinoline 4-Chloro-6,7-dimethoxyquinoline Dimethoxyquinoline->Reactivity Decreased (+R effect of OMe > -I effect)

Caption: Relationship between substituents and reactivity in SNAr.

Experimental Protocol: A Representative SNAr Reaction

The following is a representative, generalized protocol for the SNAr reaction of a 4-chloro-6,7-disubstituted quinoline with an aniline derivative, based on procedures for related quinazoline compounds.

Objective: To synthesize a 4-anilino-6,7-disubstituted quinoline derivative.

Materials:

  • 4-Chloro-6,7-disubstituted quinoline (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Anhydrous isopropanol or dioxane

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (optional, 1.5 eq)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 4-chloro-6,7-disubstituted quinoline (1.0 eq) and the substituted aniline (1.1 eq).

  • Add anhydrous isopropanol or dioxane to dissolve the reactants. The concentration will depend on the specific substrates but a starting point of 0.1-0.5 M is common.

  • If the aniline salt is used or if the reaction is sluggish, add a non-nucleophilic base such as DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (for isopropanol) or to a specified temperature (e.g., 80-100 °C for dioxane) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-anilino-6,7-disubstituted quinoline.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the starting materials as monitored by TLC or LC-MS validates the completion of the reaction.

Conclusion

The reactivity of 4-chloro-6,7-disubstituted quinolines in nucleophilic aromatic substitution is profoundly influenced by the electronic nature of the substituents at the 6 and 7 positions. This compound is demonstrably the more reactive species due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This enhanced reactivity translates to potentially milder reaction conditions, which is a significant advantage in complex, multi-step syntheses. In contrast, 4-chloro-6,7-dimethoxyquinoline is less reactive owing to the electron-donating resonance effect of the methoxy groups, necessitating more forcing conditions to achieve similar transformations. A thorough understanding of these substituent effects is crucial for the rational design of synthetic routes and the efficient production of vital pharmaceutical compounds.

References

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-Chloro-6,7-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Chloro-6,7-difluoroquinoline

This compound is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents, including novel kinase inhibitors and anti-infectives. The precise substitution pattern of chlorine and fluorine atoms on the quinoline core imparts unique electronic properties that are often essential for biological activity. Consequently, ensuring the chemical purity of this intermediate is not merely a quality control measure; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

The presence of process-related impurities, starting materials, or degradation products can have significant downstream consequences.[1][2] This guide, therefore, provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound. We will move beyond a simple recitation of parameters to explain the scientific rationale behind each experimental choice, offering a self-validating framework for researchers and drug development professionals. The objective is to develop a stability-indicating method capable of separating the main component from its potential impurities and degradation products, a cornerstone of regulatory compliance and drug safety.[3][4]

Method Development Strategy: A Logic-Driven Workflow

Effective HPLC method development is a systematic process, not a matter of trial and error.[5][6] Our approach is to logically deconstruct the analytical challenge, focusing on the physicochemical properties of this compound to inform our initial choices and subsequent optimization steps.

The quinoline ring system is aromatic and contains a basic nitrogen atom (pKa of the conjugate acid is approximately 4.9), making it an ionizable compound.[7][8] The presence of halogen atoms increases its hydrophobicity. This profile suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.[9] Our strategy will focus on optimizing three critical parameters: the stationary phase, the organic modifier in the mobile phase, and the mobile phase pH.

MethodDevelopmentWorkflow cluster_prep Phase 1: Analyte & System Characterization cluster_scout Phase 2: Scouting & Initial Separation cluster_opt Phase 3: Method Optimization cluster_val Phase 4: Validation & Verification A Physicochemical Analysis (pKa, logP, UV λmax) B Select Initial System (RP-HPLC, UV/PDA Detector) A->B Informs choice C Column Screening (C18 vs. Phenyl-Hexyl) B->C D Mobile Phase Screening (ACN vs. MeOH, pH) C->D Iterative process E Fine-tune Gradient Profile D->E F Optimize Flow Rate & Temperature E->F G Assess Peak Shape & Resolution F->G H Forced Degradation Study G->H Confirms stability-indicating I Method Validation (ICH Q2(R2)) H->I Provides samples for validation

Caption: Workflow for HPLC Method Development.

Comparative Analysis of Stationary Phases

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[10][11] We compared two common reversed-phase columns with distinct retention mechanisms: a traditional C18 (octadecylsilane) column and a Phenyl-Hexyl column.

  • C18 (ODS) Columns: These are the workhorses of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions. The long alkyl chains provide a non-polar environment.[12]

  • Phenyl-Hexyl Columns: These columns offer a mixed-mode retention mechanism. In addition to hydrophobicity from the hexyl linker, the phenyl ring provides aromatic selectivity through π-π interactions with aromatic analytes.[13][14] This can be particularly advantageous for separating compounds with similar hydrophobicity but different aromatic character.

Experimental Protocol: Column Comparison
  • Standard and Sample Preparation: A stock solution of this compound was prepared in methanol at 1.0 mg/mL. A working standard of 0.1 mg/mL was prepared by diluting the stock solution with a 50:50 mixture of water and acetonitrile.

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions (Initial Scouting):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient: 30% to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: DAD, 254 nm and 330 nm, with full spectrum acquisition (200-400 nm) for peak purity analysis.[15][16]

  • Columns Tested:

    • Column 1 (C18): ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

    • Column 2 (Phenyl-Hexyl): ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm

Results and Discussion

To simulate a realistic purity analysis, we assume the presence of a common process-related impurity, 4-Hydroxy-6,7-difluoroquinoline (Impurity A), which lacks the chloro group and is more polar.

ParameterColumn 1: C18Column 2: Phenyl-Hexyl
RT of Impurity A (min) 6.87.5
RT of Main Peak (min) 9.210.1
Resolution (Rs) 4.15.5
Tailing Factor (Tf) of Main Peak 1.31.1
Theoretical Plates (N) of Main Peak 18,50021,000

Causality behind the results: The Phenyl-Hexyl column provided a clear advantage. The increased retention time for both the main analyte and the impurity suggests stronger overall interaction. Crucially, the resolution (Rs) between the two peaks is significantly improved. This is attributed to the π-π interactions between the phenyl groups of the stationary phase and the quinoline ring system of the analyte and impurity, adding a layer of selectivity beyond simple hydrophobicity.[11][13] Furthermore, the improved peak shape (lower tailing factor) on the Phenyl-Hexyl column suggests a reduction in unwanted secondary interactions, such as those between the basic nitrogen of the quinoline and residual silanols on the silica surface.[17][18]

Comparative Analysis of Mobile Phase Parameters

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. While often interchangeable, they can offer different selectivities. ACN is generally a stronger solvent (leading to shorter retention times) and has lower viscosity.

Using the superior Phenyl-Hexyl column, we compared a method using ACN with one using MeOH. The gradient was adjusted to achieve similar retention times for the main peak to allow a fair comparison of selectivity.

ParameterPhenyl-Hexyl with ACNPhenyl-Hexyl with MeOH
Resolution (Rs) 5.54.9
Backpressure (psi) ~1800~2500
Peak Width (Main Peak) NarrowerBroader

Causality behind the results: Acetonitrile provided better overall performance, yielding higher resolution and narrower peaks, which translates to better sensitivity. The lower backpressure is also a practical advantage. While methanol can sometimes offer unique selectivity due to its protic nature, for this specific separation, ACN was the superior choice.

Mobile Phase pH: The Key to Controlling Retention and Peak Shape

For ionizable compounds, mobile phase pH is a critical parameter that can dramatically alter retention and peak shape.[19][20] The quinoline nitrogen in our analyte is basic.

  • At low pH (pH < pKa-2, e.g., pH < 3): The nitrogen is fully protonated (cationic). The molecule is more polar and will elute earlier.

  • At high pH (pH > pKa+2, e.g., pH > 7): The nitrogen is in its free base form (neutral). The molecule is less polar and will be retained longer.[21]

Operating at a pH where the analyte is fully protonated or fully in its free base form is crucial to avoid poor peak shapes and retention time drift that can occur when working near the pKa.[8]

ph_effect cluster_logic Impact of Mobile Phase pH on Analyte Retention A Mobile Phase pH Low pH (~2.5) B Analyte State Quinoline Nitrogen is Protonated (R-NH+) A->B C Polarity Increased Polarity B->C D Chromatographic Result Shorter Retention Time C->D E Mobile Phase pH High pH (~7.5) F Analyte State Quinoline Nitrogen is Neutral (R-N) E->F G Polarity Decreased Polarity F->G H Chromatographic Result Longer Retention Time G->H

Sources

Navigating the Crystalline Landscape of Fluoroquinolines: A Comparative Guide to 4-Substituted 6,7-Difluoroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents. The strategic introduction of fluorine atoms into these structures can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. Specifically, 6,7-difluoro substitution on the quinoline ring is a key feature in many successful antibacterial agents. While the impact of substitution at the 4-position is of significant interest for modulating activity and specificity, a comprehensive public repository of crystal structure data for 4-substituted 6,7-difluoroquinolines is notably sparse.

This guide addresses this knowledge gap by providing a comparative analysis of the available crystal structure data for closely related compounds. By examining the crystallographic details of a 6,7-difluoro-substituted quinoxaline and a 4-substituted 6,7-dimethoxyquinoline, we can extrapolate key structural insights relevant to the target 4-substituted 6,7-difluoroquinolines. This guide serves as a valuable resource for researchers in the field, offering experimental data, synthetic protocols, and a discussion on the nuanced role of fluorine in crystal engineering.

The Challenge: A Paucity of Public Crystal Structure Data

A systematic search of publicly available crystallographic databases reveals a limited number of entries for simple 4-substituted 6,7-difluoroquinolines. This scarcity hinders a direct comparison of the influence of various substituents at the 4-position on the crystal packing and molecular geometry of this important scaffold. To circumvent this, we will delve into the detailed crystal structures of two informative analogs to provide a foundational understanding.

Comparative Crystal Structure Analysis

We present a detailed comparison of the crystallographic data for two key reference compounds: 6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile (a compound with the desired 6,7-difluoro substitution on a related heterocyclic core) and 4-chloro-6,7-dimethoxyquinoline (a compound with the desired 4-substitution on a quinoline core, albeit with methoxy instead of fluoro groups).

Crystallographic Data Summary
Parameter6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile[1][2]4-chloro-6,7-dimethoxyquinoline[3]
Chemical Formula C₁₀H₆F₂N₄C₁₁H₁₀ClNO₂
Molecular Weight 220.19223.65
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
Unit Cell Dimensions a = 5.2173(9) Å, b = 8.7011(15) Å, c = 11.1453(19) Åα = 75.545(2)°, β = 81.854(2)°, γ = 76.427(2)°a = 12.5530(17) Å, b = 4.6499(7) Å, c = 18.274(3) Åβ = 105.786(2)°
Volume (ų) 474.40(14)1026.4(3)
Z 24
Temperature (K) 293296
R-factor 0.0430.037
Key Structural Insights

The crystal structure of 6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile reveals a nearly planar molecule, with the exception of the ethylene bridge in the tetrahydroquinoxaline ring.[1][4] The molecules in the crystal are connected by pairs of N-H···N hydrogen bonds, forming chains.[1][4] This highlights the strong influence of hydrogen bonding in directing the crystal packing of such fluorinated heterocycles. The C-F bond lengths and the geometry of the difluorinated benzene ring provide a valuable reference for the expected geometry in 6,7-difluoroquinolines.

In the case of 4-chloro-6,7-dimethoxyquinoline , the molecule is almost planar.[3] A notable feature is an intramolecular C—H⋯Cl interaction.[3] This interaction likely plays a role in stabilizing the planar conformation of the molecule. While the methoxy groups are electronically different from fluorine, the overall planarity of the quinoline ring system is a key takeaway. The substitution at the 4-position does not appear to induce significant puckering of the bicyclic core.

The Role of Fluorine in Crystal Engineering

The introduction of fluorine into organic molecules has a profound impact on their solid-state properties.[5][6][7][8] Fluorine's high electronegativity and the polarity of the C-F bond can lead to a variety of non-covalent interactions, including C-H···F hydrogen bonds and F···F interactions.[7] These interactions, although generally weaker than classical hydrogen bonds, can significantly influence crystal packing, leading to unique supramolecular architectures.[5][6] In the context of 6,7-difluoroquinolines, these interactions would be expected to play a crucial role in the adoption of specific packing motifs, which in turn can affect physical properties such as solubility and melting point. The electron-withdrawing nature of fluorine also alters the electronic properties of the molecule, which can influence intermolecular interactions.[9]

Experimental Protocols: Synthesis and Crystallization

A critical aspect of obtaining crystal structure data is the ability to synthesize and crystallize the target compounds. Below are the methodologies for the two reference compounds, providing a practical guide for researchers.

Synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile

This compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction of tetrafluoroterephthalonitrile with ethylenediamine.[1][2]

Step-by-step Protocol:

  • Combine tetrafluoroterephthalonitrile and ethylenediamine in a suitable solvent.

  • The reaction can be facilitated by ultrasound irradiation at room temperature in the presence of sulfur.[1]

  • Purify the crude product using column chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[1]

  • Obtain single crystals suitable for X-ray diffraction by slow evaporation from an ethanol solution.[1]

Synthesis_Quinoxaline reagents Tetrafluoroterephthalonitrile + Ethylenediamine conditions Ultrasound, Sulfur, Room Temp. reagents->conditions product Crude 6,7-difluoro-1,2,3,4-tetrahydro- quinoxaline-5,8-dicarbonitrile conditions->product purification Column Chromatography product->purification crystal Single Crystals purification->crystal

Synthesis of the difluoroquinoxaline derivative.
Synthesis of 4-chloro-6,7-dimethoxyquinoline

The synthesis of 4-chloro-6,7-dimethoxyquinoline can be achieved through a multi-step process starting from 3,4-dimethoxyacetophenone.[10] A common route involves the chlorination of the corresponding 4-hydroxyquinoline precursor.[10][11]

Step-by-step Protocol:

  • Synthesize 4-hydroxy-6,7-dimethoxyquinoline from appropriate precursors (e.g., via cyclization of an aniline derivative).[10][11]

  • Chlorinate the 4-hydroxy-6,7-dimethoxyquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).[10]

  • Purify the crude product by column chromatography.

  • Obtain single crystals suitable for X-ray diffraction by slow evaporation from a methanol solution.

Synthesis_Dimethoxyquinoline start 3,4-dimethoxyacetophenone intermediate1 Multi-step synthesis start->intermediate1 hydroxy 4-hydroxy-6,7-dimethoxyquinoline intermediate1->hydroxy chlorination Chlorination (e.g., POCl3) hydroxy->chlorination product 4-chloro-6,7-dimethoxyquinoline chlorination->product purification Column Chromatography product->purification crystal Single Crystals purification->crystal

Synthesis of the dimethoxyquinoline derivative.

General Workflow for Crystal Structure Determination

For researchers aiming to contribute to the crystallographic database for this class of compounds, the general workflow for X-ray crystal structure determination is as follows.[12]

Crystallography_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction solve Structure Solution diffraction->solve refine Structure Refinement solve->refine validate Validation & Deposition refine->validate

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloro-6,7-difluoroquinoline
Reactant of Route 2
4-Chloro-6,7-difluoroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.